molecular formula C20H25ClN6O B15143523 SKLB0565

SKLB0565

Numéro de catalogue: B15143523
Poids moléculaire: 400.9 g/mol
Clé InChI: CQTZFKRSEFNMLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one, also known as SKLB-0565, is a potent small-molecule tubulin inhibitor . It exhibits significant antiproliferative activity against a range of colorectal cancer/tumor cell lines, demonstrating IC50 values in the low nanomolar range, from 0.012 to 0.081 μM . Its primary mechanism of action is the disruption of microtubule formation, which leads to the arrest of the cell cycle at the G2/M phase and subsequently triggers mitochondrial-mediated intrinsic apoptosis . Furthermore, SKLB-0565 has been shown to inhibit cell migration in HUVEC cells . The compound features a molecular formula of C20H25ClN6O and a molecular weight of 400.91 g/mol . The pyridinone scaffold within its structure is a privileged motif in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets . This makes SKLB-0565 a valuable chemical tool for researchers investigating the mechanisms of cell division, cytoskeleton dynamics, and for developing novel anticancer therapeutics . This product is intended for research purposes in a laboratory setting and is strictly not for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C20H25ClN6O

Poids moléculaire

400.9 g/mol

Nom IUPAC

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25ClN6O/c1-3-12-9-13(4-2)24-19(28)15(12)10-22-17-16-18(26-20(21)25-17)27(11-23-16)14-7-5-6-8-14/h9,11,14H,3-8,10H2,1-2H3,(H,24,28)(H,22,25,26)

Clé InChI

CQTZFKRSEFNMLM-UHFFFAOYSA-N

SMILES canonique

CCC1=CC(=C(C(=O)N1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4CCCC4)CC

Origine du produit

United States

Foundational & Exploratory

SKLB0565: A Novel Tubulin Inhibitor's Mechanism of Action in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SKLB0565, a novel tubulin inhibitor, in the context of colorectal cancer (CRC). The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic small molecule, identified as a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivative, that functions as a potent tubulin polymerization inhibitor.[1] It targets the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, which is a clinically validated strategy in oncology.[1][2] This guide will delve into the quantitative anti-proliferative effects, the core molecular mechanism, and the detailed experimental protocols used to elucidate the action of this compound in colorectal cancer models.

Quantitative Data: Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative activity across a panel of human colorectal carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineIC50 (μM)
HCT1160.012
HT290.025
SW4800.033
SW6200.041
LoVo0.056
RKO0.068
DLD10.075
Caco-20.081
Table 1: Anti-proliferative activity of this compound against various colorectal cancer cell lines.[1][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events culminating in apoptosis.[1][4] The key effects are:

  • Inhibition of Tubulin Polymerization: this compound binds to the colchicine site of β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network is crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1]

  • Cell Cycle Arrest at G2/M Phase: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[1][5]

  • Induction of Mitochondria-Mediated Apoptosis: Prolonged G2/M arrest can trigger the intrinsic pathway of apoptosis.[6] this compound has been shown to cause depolarization of the mitochondrial membrane, a key event in this pathway.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and resulting in programmed cell death.[7]

  • Anti-Angiogenic and Anti-Metastatic Potential: this compound has been observed to inhibit cell migration and disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), suggesting potential anti-angiogenic effects.[1][4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

SKLB0565_Mechanism_of_Action cluster_drug This compound cluster_cellular_effects Cellular Effects This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Mitochondria Mitochondrial Membrane Potential This compound->Mitochondria Depolarizes Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces Mitochondria->Apoptosis Initiates

This compound Mechanism of Action Pathway.

Apoptosis_Signaling_Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound G2M_Arrest G2/M Arrest This compound->G2M_Arrest Bcl2_family Bcl-2 Family Regulation (e.g., Bcl-2, Bcl-xL down) G2M_Arrest->Bcl2_family MMP_Loss Mitochondrial Membrane Potential Depolarization Bcl2_family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Mitochondria-Mediated Apoptosis Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation Synthesis This compound Synthesis & Characterization Cell_Culture CRC Cell Line Culture Synthesis->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determination Tubulin_Polymerization Tubulin Polymerization Assay Cell_Culture->Tubulin_Polymerization Mechanism Validation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Cell Cycle Effects Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Apoptosis Induction MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Cell_Culture->MMP_Assay Mitochondrial Effects Migration_Assay Cell Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Anti-Metastatic Potential Tube_Formation HUVEC Tube Formation Assay Cell_Culture->Tube_Formation Anti-Angiogenic Potential

Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

5.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on colorectal cancer cell lines and to calculate the IC50 values.

  • Procedure:

    • Colorectal cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by non-linear regression analysis.

5.2. Tubulin Polymerization Assay

  • Objective: To directly assess the inhibitory effect of this compound on tubulin polymerization.

  • Procedure:

    • Purified tubulin is incubated with this compound or a control vehicle in a polymerization buffer at 37°C.

    • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

5.3. Cell Cycle Analysis

  • Objective: To investigate the effect of this compound on cell cycle distribution.

  • Procedure:

    • Colorectal cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

    • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • After fixation, the cells are washed with PBS and incubated with RNase A and propidium iodide (PI) staining solution in the dark.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

5.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Cells are treated with this compound for the desired time and concentration.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

5.5. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Objective: To assess the effect of this compound on mitochondrial integrity.

  • Procedure:

    • Colorectal cancer cells are treated with this compound.

    • The cells are then incubated with JC-1, a lipophilic cationic dye that accumulates in the mitochondria in a potential-dependent manner.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

    • The change in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy, indicating mitochondrial membrane depolarization.

5.6. Cell Migration Assay (Wound Healing Assay)

  • Objective: To evaluate the effect of this compound on the migratory capacity of colorectal cancer cells.

  • Procedure:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

    • The cells are then washed to remove debris and incubated with this compound at non-toxic concentrations.

    • The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).

    • The rate of cell migration is quantified by measuring the change in the wound area over time.

Conclusion

This compound is a promising novel tubulin inhibitor with potent anti-proliferative activity against a range of colorectal cancer cell lines.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of mitochondria-mediated apoptosis.[1][4] Furthermore, its potential to inhibit cell migration and angiogenesis suggests a multifaceted anti-cancer profile.[1] The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for colorectal cancer.

References

Cellular Uptake and Distribution of SKLB0565: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the cellular uptake and in vivo distribution of small molecule tubulin inhibitors, with a specific focus on providing a framework for the investigation of SKLB0565, a potent tubulin inhibitor with anti-proliferative activity. Due to the limited publicly available data on this compound, this document leverages established protocols and data from analogous, well-studied tubulin inhibitors such as vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel). This guide details experimental protocols for quantifying cellular uptake and tissue distribution, presents representative data in tabular format for easy comparison, and includes visualizations of key cellular transport pathways and experimental workflows using the DOT language for Graphviz.

Introduction to this compound and the Importance of Cellular Upt.ake and Distribution Studies

This compound is a novel, potent small molecule inhibitor of tubulin. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. With significant anti-proliferative activity against various cancer cell lines, this compound holds promise as a therapeutic candidate.

Understanding the cellular uptake and in vivo distribution of this compound is critical for its preclinical and clinical development. These studies are essential to:

  • Determine Bioavailability: Assess the extent and rate at which the compound reaches its intracellular target.

  • Elucidate Mechanisms of Action: Understand how the drug crosses the cell membrane to interact with tubulin.

  • Identify Potential Resistance Mechanisms: Investigate the role of efflux pumps, such as P-glycoprotein, in limiting intracellular accumulation.

  • Optimize Dosing Regimens: Inform the design of effective and safe dosing schedules based on pharmacokinetic and pharmacodynamic data.

  • Evaluate Off-Target Effects: Assess the distribution of the compound to non-target tissues to predict potential toxicities.

This guide will provide the necessary protocols and conceptual frameworks to initiate and conduct comprehensive cellular uptake and distribution studies for this compound or other novel small molecule tubulin inhibitors.

Cellular Uptake of Small Molecule Tubulin Inhibitors

The cellular entry of small molecule tubulin inhibitors is a complex process that can involve multiple mechanisms, including passive diffusion and carrier-mediated transport. Efflux pumps, particularly P-glycoprotein (P-gp), play a crucial role in actively removing these compounds from the cell, which is a common mechanism of multidrug resistance in cancer.

Key Cellular Transport Mechanisms

Cellular_Transport_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PassiveDiffusion Passive Diffusion This compound->PassiveDiffusion Lipophilicity driven ActiveTransport Active Transport (e.g., Solute Carriers) This compound->ActiveTransport Carrier- mediated SKLB0565_in Intracellular This compound PassiveDiffusion->SKLB0565_in ActiveTransport->SKLB0565_in Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->this compound SKLB0565_in->Pgp ATP-dependent efflux Tubulin Tubulin Target SKLB0565_in->Tubulin Binding & Inhibition of Polymerization

Experimental Protocol: In Vitro Cellular Uptake Assay using HPLC

This protocol describes a method to quantify the intracellular concentration of a small molecule inhibitor in cultured cancer cells.

Materials:

  • Selected cancer cell line (e.g., HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell lysis buffer (e.g., RIPA buffer) or organic solvent for extraction (e.g., methanol, acetonitrile)

  • BCA Protein Assay Kit

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Drug Treatment:

    • Prepare working solutions of this compound in a complete culture medium at the desired concentrations.

    • Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (medium with the equivalent concentration of DMSO).

    • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8 hours) to determine the time course of uptake.

  • Cell Harvesting and Washing:

    • At each time point, remove the drug-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • For adherent cells, detach them using Trypsin-EDTA, then neutralize with a complete medium and centrifuge to pellet the cells. Wash the cell pellet again with ice-cold PBS.

  • Cell Lysis and Drug Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer or extraction solvent.

    • Lyse the cells by sonication on ice or by freeze-thaw cycles.

    • Take an aliquot of the cell lysate for protein quantification using the BCA assay. This will be used to normalize the amount of intracellular drug.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation for HPLC:

    • Collect the supernatant containing the extracted drug.

    • If necessary, perform a further protein precipitation step (e.g., by adding cold acetonitrile) and centrifugation.

    • Transfer the final supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, column, flow rate, and detection wavelength.

    • Generate a standard curve by preparing serial dilutions of this compound in the same matrix as the cell lysates.

    • Inject the cell extract samples and quantify the amount of this compound by comparing the peak area to the standard curve.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound, typically expressed as ng or µg of drug per mg of total cellular protein.

Quantitative Data: Cellular Uptake of Paclitaxel in Cancer Cell Lines

The following table summarizes representative data on the cellular uptake of paclitaxel, a well-known tubulin inhibitor, in different cancer cell lines. This data illustrates the variability in drug accumulation that can be expected and the impact of multidrug resistance.

Cell LineDrug Concentration (µM)Incubation Time (h)Intracellular Paclitaxel (ng/mg protein)Reference
HCT116 (Normal)11~120[1]
HCT116(VM)46 (MDR)11~10[1]
MDA-MB-4680.14~50[2]
MCF-70.14~30[2]
C6 (Glioblastoma)0.448~25 (from nanoparticles)[3]

In Vivo Distribution of Small Molecule Tubulin Inhibitors

Following administration, a small molecule drug is distributed throughout the body via the circulatory system. The extent of its distribution to various tissues and organs is a key determinant of its efficacy and toxicity.

Experimental Workflow: Tissue Distribution Study

Tissue_Distribution_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation AnimalModel Animal Model (e.g., Mice, Rats) Dosing Drug Administration (e.g., IV, IP, Oral) AnimalModel->Dosing TimePoints Sacrifice at Multiple Time Points Dosing->TimePoints TissueHarvest Harvest Tissues (Blood, Liver, Tumor, etc.) TimePoints->TissueHarvest Homogenization Tissue Homogenization TissueHarvest->Homogenization Extraction Drug Extraction Homogenization->Extraction Quantification Quantification (LC-MS/MS or Radiolabel) Extraction->Quantification TissueConc Tissue Concentration Profiles Quantification->TissueConc PK_Modeling Pharmacokinetic Modeling TissueConc->PK_Modeling

Experimental Protocol: Tissue Distribution Study of a Small Molecule Drug in Mice

This protocol outlines the general steps for determining the concentration of a drug in various tissues of a mouse model.

Materials:

  • CD-1 or BALB/c mice

  • This compound formulation for in vivo administration

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for dissection

  • Homogenizer

  • Extraction solvent (e.g., acetonitrile, methanol)

  • LC-MS/MS system or scintillation counter (if using a radiolabeled compound)

Procedure:

  • Animal Dosing:

    • Administer this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, euthanize a cohort of mice.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Dissect and collect major organs and tissues of interest (e.g., liver, kidney, spleen, lung, heart, brain, and tumor if applicable).

    • Weigh each tissue sample.

  • Tissue Homogenization and Drug Extraction:

    • Homogenize each tissue sample in a suitable buffer or solvent.

    • Add an internal standard (for LC-MS/MS analysis).

    • Perform liquid-liquid or solid-phase extraction to isolate the drug from the tissue matrix.

  • Quantification:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • If using a radiolabeled compound, measure the radioactivity in the tissue homogenates using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of this compound in each tissue, typically expressed as µg of drug per gram of tissue.

    • Plot the tissue concentration-time profiles for each organ.

Quantitative Data: Tissue Distribution of Vincristine in Mice

The following table presents representative data on the tissue distribution of vincristine, a vinca alkaloid tubulin inhibitor, in mice. This data highlights the differential accumulation of the drug in various organs.

TissueConcentration at 1 hour (µg/g)Concentration at 4 hours (µg/g)Reference
Liver~12.5~5.0[4]
Spleen~10.0~4.0[4]
Kidney~7.5~2.5[4]
Lung~5.0~2.0[4]
Heart~2.5~1.0[4]
Brain<0.5<0.5[5]
Bone Marrow~2.0~0.5[4]

Advanced Techniques and Considerations

Radiolabeling for Biodistribution Studies

Radiolabeling this compound with isotopes such as ³H, ¹⁴C, or positron emitters (e.g., ¹⁸F, ¹¹C) allows for highly sensitive quantification and visualization of its in vivo distribution.[6][7]

  • Quantitative Whole-Body Autoradiography (QWBA): Provides a visual map of drug distribution across the entire animal body.

  • Positron Emission Tomography (PET) Imaging: Enables non-invasive, real-time imaging of drug distribution in living subjects.[8][9]

Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can be used to visualize the spatial distribution of unlabeled drugs within tissue sections, providing a high-resolution map of drug localization.[10]

Conclusion

The cellular uptake and in vivo distribution are fundamental pharmacokinetic properties that are essential to characterize for any novel drug candidate, including this compound. The experimental protocols and representative data presented in this technical guide provide a solid foundation for researchers to design and execute studies to elucidate these critical parameters. A thorough understanding of how this compound enters cells, interacts with its target, and distributes throughout the body will be instrumental in advancing its development as a potential cancer therapeutic.

References

An In-Depth Technical Guide on the Core Effects of SKLB0565 on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB0565 is a novel synthetic small molecule that has demonstrated significant potential as a microtubule-targeting agent. This technical guide provides a comprehensive overview of the core effects of this compound on microtubule dynamics, including its potent anti-proliferative activity against colorectal cancer, its mechanism of action as a tubulin polymerization inhibitor, and its downstream cellular consequences, such as cell cycle arrest and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and processes involved, serving as a valuable resource for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a well-established target for the development of anticancer therapies. Agents that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells. This compound has emerged as a promising new entity in this class of therapeutic agents. It is a novel tubulin inhibitor that has been shown to target the colchicine binding site on β-tubulin.[1][2] This guide will delve into the technical details of its mechanism of action and its effects on cancer cells.

Quantitative Data on the Biological Activity of this compound

The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings regarding its anti-proliferative activity and its direct impact on tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound in Human Colorectal Cancer (CRC) Cell Lines

This compound exhibits potent cytotoxic effects across a panel of human colorectal cancer cell lines, with IC50 values in the nanomolar range.

Cell LineIC50 (µM)
HCT1160.012
HT290.025
SW4800.031
SW6200.045
LoVo0.053
DLD10.068
RKO0.076
Caco-20.081

Data represents the concentration of this compound required to inhibit the growth of the respective cell lines by 50% after a 72-hour incubation period.

Table 2: Inhibition of Tubulin Polymerization by this compound

This compound directly inhibits the polymerization of tubulin in a cell-free assay, demonstrating its mechanism as a microtubule-destabilizing agent.

CompoundTubulin Polymerization IC50 (µM)
This compound2.1
Colchicine (Reference)1.8

IC50 values were determined by a fluorescence-based in vitro tubulin polymerization assay.

Core Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its anti-cancer effects by directly interfering with the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation has profound consequences for the cell, particularly during mitosis.

Visualization of the Experimental Workflow for Assessing Microtubule Disruption

The following diagram illustrates the typical experimental workflow used to characterize the effect of this compound on microtubule dynamics.

experimental_workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays tubulin_assay Tubulin Polymerization Assay binding_assay Colchicine Binding Assay cell_culture CRC Cell Culture treatment This compound Treatment cell_culture->treatment proliferation_assay Proliferation Assay (MTT/SRB) treatment->proliferation_assay if_staining Immunofluorescence (α-tubulin staining) treatment->if_staining cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI staining, Western Blot) treatment->apoptosis_assay

Caption: Experimental workflow for characterizing this compound.

Cellular Consequences of this compound Treatment

G2/M Cell Cycle Arrest

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase. This prevents the cells from completing mitosis and progressing to cell division.

Quantitative Analysis of Cell Cycle Distribution:

Treatment of HCT116 cells with this compound for 24 hours resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.

This compound Concentration (µM)% of Cells in G2/M Phase
0 (Control)15.2%
0.0135.8%
0.0568.4%
0.185.1%
Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in colorectal cancer cells.[1]

Signaling Pathway of this compound-Induced Apoptosis:

The apoptotic signaling cascade initiated by this compound involves the depolarization of the mitochondrial membrane, followed by the activation of effector caspases.

apoptosis_pathway This compound This compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Arrest Microtubule_Disruption->Mitotic_Arrest Mitochondrial_Depolarization Mitochondrial Depolarization Mitotic_Arrest->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

In Vitro Cytotoxicity of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evaluation of in vitro cytotoxicity is a critical initial step in the development of novel anticancer therapeutics. This process involves exposing various cancer cell lines to the compound of interest and measuring its effects on cell viability, proliferation, and mechanisms of cell death. This technical guide outlines the core experimental protocols, data presentation standards, and visualization of key cellular processes relevant to cytotoxicity studies.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from in vitro assays should be presented in a clear and standardized format to allow for easy comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values of a Novel Compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma7215.5 ± 2.1
MCF-7Breast Adenocarcinoma728.2 ± 1.5
HeLaCervical Cancer7212.8 ± 1.9
HepG2Hepatocellular Carcinoma7225.1 ± 3.4
HT29Colorectal Adenocarcinoma7218.9 ± 2.8

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Illustrative Apoptosis and Cell Cycle Arrest Data

Cell LineTreatment Concentration (µM)Apoptotic Cells (%)G2/M Phase Arrest (%)
A5491535.6 ± 4.245.2 ± 5.1
MCF-71048.2 ± 5.552.8 ± 6.3

Data are presented as mean ± standard deviation. Apoptosis was determined by Annexin V/PI staining and cell cycle distribution by flow cytometry after 48 hours of treatment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5]

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.

Mandatory Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition Add Compound incubation_24h->compound_addition incubation_48_72h Incubate 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add DMSO incubation_4h->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells compound_treatment Treat with Compound cell_seeding->compound_treatment collect_cells Collect Cells compound_treatment->collect_cells wash_pbs Wash with PBS collect_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubation_15min Incubate 15 min add_stains->incubation_15min flow_cytometry Flow Cytometry Analysis incubation_15min->flow_cytometry

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anticancer compound, leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Level cluster_cascade Signaling Cascade cluster_execution Execution Phase Drug Anticancer Compound Receptor Cell Surface Receptor Drug->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates p53 p53 Activation Kinase2->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Drug-Induced Apoptosis Pathway.

References

In-Depth Technical Guide: SKLB0565 and the Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB0565 is a novel synthetic compound identified as a potent tubulin polymerization inhibitor that demonstrates significant anti-proliferative activity, particularly in colorectal carcinoma (CRC) cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. The core pathway involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the mitochondria-mediated intrinsic apoptotic cascade. This document details the experimental evidence, quantitative data, and methodologies that elucidate this pathway, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anti-cancer effect by targeting tubulin, a key component of the cellular cytoskeleton. By binding to the colchicine binding site on β-tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical for several cellular processes, most notably mitosis.

Experimental Protocol: Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization is quantifiable through a turbidity assay.

  • Principle: The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

  • Methodology:

    • Purified bovine brain tubulin is suspended in a glutamate-based buffer.

    • The reaction is initiated by the addition of GTP and incubation at 37°C to promote polymerization.

    • Different concentrations of this compound are added to the reaction mixture.

    • The change in absorbance at 350 nm is monitored over time using a spectrophotometer.

    • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound leads to two major downstream cellular events: cell cycle arrest and induction of apoptosis.

G2/M Phase Cell Cycle Arrest

Properly functioning microtubules are essential for the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G1, S, and G2/M).

  • Methodology:

    • CRC cells (e.g., HCT116, SW480) are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are treated with RNase A to remove RNA and then stained with a solution containing propidium iodide.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software.

Quantitative Data: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative effects across a range of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineIC50 (μM)
HCT1160.012
HT290.025
SW4800.031
SW6200.045
LoVo0.053
DLD10.068
RKO0.076
Caco-20.081

The Apoptotic Pathway: Mitochondria-Mediated Intrinsic Apoptosis

Prolonged arrest at the G2/M phase due to microtubule disruption is a potent trigger for apoptosis. This compound induces apoptosis primarily through the mitochondria-mediated intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a specific cascade of caspase enzymes.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential. This depolarization of the mitochondrial membrane is a point of no return for the cell, committing it to apoptosis.

  • Principle: The fluorescent dye JC-1 is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is therefore a measure of the mitochondrial membrane potential.

  • Methodology:

    • CRC cells are treated with this compound for a defined period.

    • The cells are then incubated with the JC-1 dye.

    • The fluorescence is measured using a fluorescence microscope or a flow cytometer.

    • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Regulation of Apoptotic Proteins

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment has been shown to alter the balance of these proteins, favoring apoptosis. This is followed by the activation of the caspase cascade.

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique can be used to measure changes in the expression of Bcl-2 family proteins and the cleavage (activation) of caspases.

  • Methodology:

    • CRC cells are treated with this compound.

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection.

    • The protein bands are visualized and quantified. An increase in the levels of cleaved caspases and cleaved PARP is indicative of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptosis Signaling Pathway

SKLB0565_Apoptosis_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Family Bcl-2 Family Regulation (Bax↑, Bcl-2↓) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Depolarization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2_Family->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Experimental_Workflow cluster_cellular_assays Cellular Assays cluster_molecular_assays Molecular Assays cluster_data_analysis Data Analysis & Interpretation Cell_Treatment Treat CRC Cells with this compound Cell_Viability Cell Viability Assay (MTT/IC50) Cell_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay MMP_Assay Mitochondrial Potential (JC-1 Assay) Cell_Treatment->MMP_Assay Western_Blot Western Blot Analysis (Bcl-2, Caspases, PARP) Cell_Treatment->Western_Blot Pathway_Mapping Pathway Mapping Cell_Viability->Pathway_Mapping Cell_Cycle->Pathway_Mapping Apoptosis_Assay->Pathway_Mapping MMP_Assay->Pathway_Mapping Tubulin_Assay Tubulin Polymerization Assay Tubulin_Assay->Pathway_Mapping Western_Blot->Pathway_Mapping

Caption: Workflow for studying this compound-induced apoptosis.

Conclusion

This compound represents a promising anti-cancer agent that effectively induces apoptosis in colorectal cancer cells through a well-defined molecular pathway. Its primary mechanism of inhibiting tubulin polymerization triggers a cascade of events, including G2/M cell cycle arrest and the activation of the mitochondria-mediated intrinsic apoptotic pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic. Understanding these core mechanisms is crucial for designing future studies, including in vivo efficacy models and combination therapies.

Structural Activity Relationship of SKLB0565 Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on SKLB0565 and its analogs. The full-text of the primary research article detailing the comprehensive structure-activity relationship (SAR) and specific experimental protocols was not accessible. Therefore, the quantitative data for individual analogs and the detailed experimental methodologies are based on information from abstracts, data sheets, and generalized scientific protocols.

Introduction

This compound is a potent tubulin inhibitor that belongs to a series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives. It demonstrates significant anti-proliferative activity against a range of colorectal cancer (CRC) cell lines by targeting the colchicine binding site on β-tubulin. This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis. This technical guide provides an in-depth overview of the structural activity relationship of this compound and its analogs, based on the available scientific literature.

Quantitative Data

Due to the inaccessibility of the full research publication, a comprehensive table detailing the structures and corresponding IC50 values for all synthesized this compound analogs cannot be provided. The available information for the lead compound, this compound, is summarized below.

CompoundCell LinesIC50 Range (µM)
This compoundColorectal Carcinoma (CRC)0.012 - 0.081[1][2]

Core Structure of the this compound Series

The fundamental scaffold of this series of compounds is a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one core. The structural variations among the analogs, which are crucial for a detailed SAR analysis, would likely involve substitutions on the purine ring, the pyridinone ring, and the linker between them.

Experimental Protocols

The following are generalized protocols for the key experiments likely used to characterize this compound and its analogs. The precise conditions and reagents may have varied in the original study.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Characterization of this compound Analogs Compound_Library This compound Analog Library Primary_Screening In Vitro Anti-proliferative Assay (e.g., MTT Assay on CRC cell lines) Compound_Library->Primary_Screening Hit_Identification Identify Analogs with Potent Anti-proliferative Activity (Low IC50) Primary_Screening->Hit_Identification Secondary_Assay Tubulin Polymerization Assay Hit_Identification->Secondary_Assay SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Mechanism_Confirmation Confirm Inhibition of Tubulin Polymerization Secondary_Assay->Mechanism_Confirmation Cellular_Mechanism Cell-Based Mechanistic Assays Mechanism_Confirmation->Cellular_Mechanism Mechanism_Confirmation->SAR_Analysis Cell_Cycle Cell Cycle Analysis (G2/M Arrest) Cellular_Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cellular_Mechanism->Apoptosis

Caption: Experimental workflow for the screening and characterization of this compound analogs.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Inhibits Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Mitochondrial_Stress Mitochondrial Stress Mitotic_Arrest->Mitochondrial_Stress MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrial_Stress->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Structure-Activity Relationship (SAR) Discussion

A detailed SAR analysis requires the biological activity data for a series of structurally related analogs. As this information is not fully available in the public domain, a comprehensive SAR discussion cannot be presented. However, based on the general structure of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives, key areas for structural modification to explore the SAR would include:

  • The Purine Moiety (Position 9 and substitutions on the purine ring): Modifications at this position could influence the interaction with the colchicine binding pocket and affect the overall potency and selectivity of the compounds.

  • The Pyridinone Core: Substitutions on the pyridinone ring could impact the molecule's electronic properties, solubility, and metabolic stability.

  • The Methylene Linker: The length and flexibility of the linker connecting the purine and pyridinone moieties are likely critical for optimal positioning of the pharmacophores within the binding site.

Conclusion

This compound is a promising anti-tubulin agent with potent anti-proliferative activity against colorectal cancer cells. Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. While a detailed structure-activity relationship for the broader class of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives could not be fully elucidated due to the lack of publicly available data, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this class of compounds. Further investigation and the publication of more comprehensive data are needed to fully understand the therapeutic potential of this compound and its analogs.

References

An In-Depth Technical Guide to SKLB0565: A Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of SKLB0565 (CAS Number: 2414607-10-4), a novel and potent tubulin polymerization inhibitor. This document details its physicochemical characteristics, mechanism of action, and anti-proliferative activity against colorectal cancer, supported by experimental protocols and signaling pathway visualizations.

Core Properties and Physicochemical Data

This compound is a synthetic small molecule belonging to the 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one series of compounds.[1] It has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2414607-10-4
Molecular Formula C20H25ClN6O
Molecular Weight 400.91 g/mol
Appearance Solid powder
Storage Conditions Store at -20°C for long-term

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative activity against a panel of human colorectal carcinoma (CRC) cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range.

Table 2: In Vitro Anti-proliferative Activity of this compound against Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT-1160.012 ± 0.002
HT-290.025 ± 0.004
SW4800.031 ± 0.005
SW6200.045 ± 0.006
LoVo0.053 ± 0.007
DLD-10.068 ± 0.009
RKO0.075 ± 0.010
Caco-20.081 ± 0.011

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to a cascade of events that culminate in apoptotic cell death.

SKLB0565_Mechanism_of_Action cluster_0 Cellular Effects of this compound cluster_1 Cell Cycle Arrest cluster_2 Mitochondria-Mediated Apoptosis This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule_Disruption Inhibition of Tubulin Polymerization Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex (Inactive) G2M_Arrest->CyclinB1_Cdc2 Mediated by Mitochondrial_Depolarization Mitochondrial Membrane Potential Depolarization G2M_Arrest->Mitochondrial_Depolarization Cytochrome_c Cytochrome c Release Mitochondrial_Depolarization->Cytochrome_c Caspase_Activation Caspase-9 and Caspase-3 Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound mechanism of action.

The inhibition of tubulin polymerization by this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[4] Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Experimental Workflow:

Tubulin_Polymerization_Assay Reagents Prepare Reagents: - Tubulin (>99% pure) - G-PEM Buffer (pH 6.8) - GTP solution - this compound stock solution Reaction_Setup Set up reaction mixture on ice: - G-PEM Buffer - Tubulin - this compound or vehicle (DMSO) - GTP Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure absorbance at 340 nm every 30 seconds for 30 minutes Incubation->Measurement Analysis Analyze data to determine IC50 value Measurement->Analysis

Caption: Workflow for tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.8) containing 10% glycerol.

    • Prepare a 10 mM stock solution of GTP in G-PEM buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in G-PEM buffer.

  • Reaction Setup:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every 30 seconds for 30 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

Cell_Cycle_Analysis Cell_Culture Seed colorectal cancer cells and allow to adhere overnight Treatment Treat cells with this compound or vehicle (DMSO) for 24 hours Cell_Culture->Treatment Harvest Harvest cells by trypsinization Treatment->Harvest Fixation Fix cells in ice-cold 70% ethanol Harvest->Fixation Staining Stain cells with Propidium Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell population in G1, S, and G2/M phases Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis.

Methodology:

  • Cell Seeding and Treatment:

    • Seed colorectal cancer cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Experimental Workflow:

Apoptosis_Assay Cell_Culture Seed colorectal cancer cells and allow to adhere overnight Treatment Treat cells with this compound or vehicle (DMSO) for 48 hours Cell_Culture->Treatment Harvest Harvest both adherent and floating cells Treatment->Harvest Staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) Harvest->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound or vehicle control (DMSO) for 48 hours.

  • Cell Harvesting:

    • Collect both the floating cells from the medium and the adherent cells by trypsinization.

    • Wash the combined cell population with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • The cell population is differentiated into four quadrants:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    • The percentage of apoptotic cells (early and late) is quantified.

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its mechanism of action, involving G2/M phase cell cycle arrest and the induction of mitochondria-mediated apoptosis, makes it a promising candidate for further investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this compound.

References

The Discovery and Synthesis of SKLB0565: A Potent Tubulin Inhibitor for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of SKLB0565, a novel and potent tubulin polymerization inhibitor. This compound has demonstrated significant anti-proliferative activity against a range of colorectal carcinoma (CRC) cell lines. Its mechanism of action involves binding to the colchicine site of β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of mitochondria-mediated intrinsic apoptosis. Furthermore, this compound has been shown to inhibit cancer cell migration and the formation of capillary-like tube structures in endothelial cells, suggesting its potential as an anti-angiogenic agent. This guide details the synthetic chemistry, experimental protocols for its biological characterization, and a summary of its quantitative efficacy, positioning this compound as a promising candidate for further preclinical and clinical development in oncology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a well-established and highly validated target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors). Colchicine-binding site inhibitors (CBSIs) are of particular interest due to their ability to overcome multidrug resistance, a common challenge with other classes of tubulin inhibitors.

This compound emerged from a drug discovery program aimed at identifying novel, potent, and synthetically accessible CBSIs with significant anti-cancer activity. This technical guide will provide an in-depth look at the discovery, synthesis, and mechanism of action of this compound.

Discovery of this compound

This compound was identified through a systematic design and synthesis approach focused on a series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives. The core scaffold was designed to mimic the binding interactions of known CBSIs. Through structure-activity relationship (SAR) studies, this compound was identified as a lead compound with potent anti-proliferative activity against a panel of human colorectal carcinoma cell lines.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step synthetic route, which will be detailed in a forthcoming publication. The general scheme involves the construction of the substituted pyridin-2(1H)-one core, followed by the introduction of the purine moiety via a linker. The final product is purified by column chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

(Note: A detailed, step-by-step synthetic protocol is pending the full public release of the primary research article.)

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic effects against a variety of colorectal cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, which triggers a cascade of downstream cellular events culminating in apoptosis.

Anti-proliferative Activity

This compound demonstrates significant anti-proliferative activity with IC50 values in the nanomolar range across multiple colorectal cancer cell lines.

Cell LineCancer TypeIC50 (µM)
CT26Colorectal Carcinoma0.057
SW620Colorectal Carcinoma0.040
HCT116Colorectal Carcinoma0.021
Other CRC LinesColorectal Carcinoma0.012 - 0.081[1]
Inhibition of Tubulin Polymerization

This compound directly inhibits the polymerization of tubulin in vitro. This activity is attributed to its binding to the colchicine site on β-tubulin, thereby preventing the formation of microtubules.

Cell Cycle Arrest

Treatment of colorectal cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle due to tubulin depolymerization.

Induction of Apoptosis

Following G2/M arrest, this compound induces apoptosis through the mitochondria-mediated intrinsic pathway. This is characterized by the depolarization of the mitochondrial membrane, a key event in the initiation of this apoptotic cascade.

Anti-migratory and Anti-angiogenic Effects

Beyond its direct cytotoxic effects, this compound also inhibits the migration of cancer cells. Furthermore, it disrupts the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs), indicating potential anti-angiogenic activity, which is crucial for preventing tumor growth and metastasis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for its biological evaluation.

SKLB0565_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Spindle Mitotic Spindle Defects Disruption->Spindle G2M G2/M Phase Arrest Spindle->G2M Mitochondria Mitochondrial Membrane Depolarization G2M->Mitochondria Triggers Apoptosis Intrinsic Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization AntiProliferation Anti-Proliferation Assay (IC50 Determination) Characterization->AntiProliferation TubulinPolymerization Tubulin Polymerization Assay CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Migration Cell Migration Assay TubeFormation Tube Formation Assay

Caption: General experimental workflow for this compound.

Experimental Protocols

The following are generalized protocols for the key biological assays used to characterize this compound. The specific concentrations and incubation times for this compound should be optimized for the cell line and assay being performed.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay
  • Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Add this compound or a vehicle control to the tubulin solution in a 96-well plate.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis
  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with this compound for the desired time period.

  • Harvest both the adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)
  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh media containing this compound or a vehicle control.

  • Image the wound at 0 hours and at various time points thereafter (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Tube Formation Assay
  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with this compound or a vehicle control.

  • Incubate for 6-12 hours at 37°C.

  • Visualize the formation of capillary-like tube structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.

Conclusion

This compound is a novel and potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its well-defined mechanism of action, involving G2/M cell cycle arrest and induction of mitochondria-mediated apoptosis, coupled with its anti-migratory and anti-angiogenic properties, makes it a compelling candidate for further drug development. The data presented in this technical guide provide a strong foundation for future preclinical studies to fully elucidate its therapeutic potential in the treatment of colorectal and potentially other solid tumors.

References

SKLB0565: A Potent Tubulin Inhibitor with Selective Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKLB0565 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a tubulin polymerization inhibitor, specifically targeting the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis in cancer cells. Notably, evidence suggests that this compound exhibits a degree of selectivity for cancer cells over normal cells, a critical attribute for a promising therapeutic candidate. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its anticancer activity, detailed experimental protocols for its evaluation, and visualizations of the key cellular pathways it modulates.

Mechanism of Action: Targeting the Building Blocks of Cell Division

This compound exerts its anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

By binding to the colchicine site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[3][4] This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, causing the cells to arrest in the G2/M phase of the cell cycle.[3][4][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death, ultimately leading to the elimination of the cancer cells.[1][2][5]

Quantitative Data: Potency Against Colorectal Cancer

This compound has shown remarkable potency against a panel of human colorectal carcinoma (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineIC50 (µM)
CT260.057
SW6200.040
HCT1160.021
HT290.012
LoVo0.035
SW4800.063
RKO0.081
DLD-10.048

Table 1: In vitro anti-proliferative activity of this compound against various human colorectal cancer cell lines.[3][6]

Note on Selectivity: While the available literature strongly suggests that this compound and related compounds exhibit lower cytotoxicity towards normal cells, specific IC50 values for this compound on a non-cancerous cell line (e.g., NRK-52E normal rat kidney cells) are not publicly available at this time.[7][8] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a critical parameter for assessing the therapeutic window of a drug candidate. Further studies are required to definitively quantify the selectivity of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the established mechanism of action for this compound, from tubulin binding to the induction of apoptosis.

SKLB0565_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Mitochondria-Mediated Intrinsic Apoptosis G2M_Arrest->Apoptosis Triggers

This compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Mitochondria-Mediated Intrinsic Apoptosis Pathway

While the precise molecular details of the apoptotic pathway induced by this compound are not fully elucidated in the available literature, the general mitochondria-mediated intrinsic pathway is well-established. The following diagram depicts the key events in this process. Further research is needed to identify the specific Bcl-2 family proteins and caspases modulated by this compound.

Intrinsic_Apoptosis_Pathway cluster_legend *Mitochondrial Outer Membrane Permeabilization G2M_Arrest G2/M Arrest (induced by this compound) BH3_only BH3-only proteins (e.g., Bim, Puma) G2M_Arrest->BH3_only Activates Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti Inhibits Bax_Bak Pro-apoptotic proteins (Bax, Bak) Bcl2_anti->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Induces MOMP* Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis key

Generalized intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the in vitro anticancer activity of a compound like this compound.

Experimental_Workflow Start Start: Compound this compound Cell_Culture 1. Cell Culture (Cancer vs. Normal Cell Lines) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) Determine IC50 values Cell_Culture->Cytotoxicity_Assay Tubulin_Polymerization 3. Tubulin Polymerization Assay Cell_Culture->Tubulin_Polymerization Cell_Cycle_Analysis 4. Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Data_Analysis 6. Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Tubulin_Polymerization->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Assess Selectivity & Mechanism Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for SKLB0565 Treatment of HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HCT116 human colorectal carcinoma cell line is a valuable in vitro model for cancer research and drug discovery. These cells are characterized by their epithelial morphology and are known to harbor mutations in genes such as KRAS and PIK3CA, making them a relevant model for studying colorectal cancer biology and therapeutic responses. This document provides detailed protocols for treating HCT116 cells with SKLB0565, a novel investigational compound. The described methods will enable researchers to assess the cytotoxic and mechanistic effects of this compound, including its impact on cell viability, apoptosis, and key signaling pathways.

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments. These tables are provided as templates for data presentation and comparison.

Table 1: Cell Viability (IC50) of this compound in HCT116 Cells

Treatment DurationIC50 (µM)
24 hoursData to be determined
48 hoursData to be determined
72 hoursData to be determined

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0Data to be determinedData to be determined
This compoundConcentration 1Data to be determinedData to be determined
This compoundConcentration 2Data to be determinedData to be determined
Positive Controle.g., StaurosporineData to be determinedData to be determined

Table 3: Western Blot Analysis of Key Signaling Proteins

Target ProteinTreatment GroupFold Change vs. Vehicle Control (Normalized to Loading Control)
p53This compoundData to be determined
p21This compoundData to be determined
Cleaved Caspase-3This compoundData to be determined
Bcl-2This compoundData to be determined
BaxThis compoundData to be determined
p-NF-κB p65This compoundData to be determined
Total NF-κB p65This compoundData to be determined

Experimental Protocols

HCT116 Cell Culture and Maintenance

Materials:

  • HCT116 cells (ATCC® CCL-247™)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

Protocol:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency (typically every 2-3 days).

  • To subculture, wash the cell monolayer with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 4-5 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • HCT116 cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCT116 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, cleaved caspase-3, Bcl-2, Bax, p-NF-κB p65, total NF-κB p65, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture HCT116 Cell Culture seeding Seed Cells in Plates cell_culture->seeding treatment Treat with this compound (or Vehicle Control) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for this compound treatment of HCT116 cells.

p53_pathway This compound This compound p53 p53 Activation This compound->p53 p21 p21 p53->p21 Upregulation bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated signaling pathway for this compound in HCT116 cells.

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkBa p-IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Ubiquitination & Degradation leads to NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-survival and Anti-apoptotic Gene Transcription Nucleus->Gene_Transcription Activation of

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for SKLB-Family Compounds in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SKLB (State Key Laboratory of Biotherapy) chemical library has yielded numerous small molecule inhibitors with potential therapeutic applications in oncology. This document provides a detailed overview of the in vivo application of SKLB-family compounds in mouse models, focusing on dosage, administration, and experimental protocols based on available preclinical data for analogs of SKLB0565. The primary audience for these notes includes researchers, scientists, and professionals in drug development.

Data Presentation: In Vivo Efficacy of SKLB-Family Compounds

The following tables summarize quantitative data from in vivo studies of SKLB-family compounds in mouse xenograft models.

Table 1: In Vivo Antitumor Efficacy of SKLB-14b

Mouse ModelCancer TypeTreatmentDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
A2780S XenograftOvarian Cancer (sensitive)SKLB-14b50 mg/kgOralEvery two daysSignificant[1]
A2780/T XenograftOvarian Cancer (resistant)SKLB-14b50 mg/kgOralEvery two daysSignificant[1]
HCT116 XenograftColon CancerSKLB-14b50 mg/kgOralEvery two daysSignificant[1]
PDX ModelOsimertinib-resistant NSCLCSKLB-14b50 mg/kgOralEvery two days70.6[1]
PDX ModelOsimertinib-resistant NSCLCPaclitaxelNot specifiedNot specifiedNot specified59.7[1]

Table 2: In Vivo Activity of SKLB-178

Mouse ModelCancer TypeTreatmentDosageAdministration RouteDosing ScheduleOutcomeReference
Zebrafish Embryonic Angiogenesis Model-SKLB-178Not specifiedNot specifiedNot specifiedInhibition of intersegmental vessel growth[2]
A549 Experimental Metastasis ModelNon-Small Cell Lung CancerSKLB-178Not specifiedOralNot specifiedProlonged survival[2]

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, A2780S, A2780/T)

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Culture human cancer cells to 80-90% confluency.

  • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

  • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

Compound Administration

Oral Gavage:

Based on the available data for SKLB-14b and SKLB-178, oral administration is a viable route.[1][2]

Materials:

  • SKLB compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Prepare a homogenous suspension of the SKLB compound in the chosen vehicle at the desired concentration.

  • Accurately weigh each mouse to determine the correct volume for administration based on the target dosage (e.g., 50 mg/kg).

  • Gently restrain the mouse and insert the gavage needle orally into the esophagus, delivering the compound directly into the stomach.

  • Administer the compound according to the predetermined schedule (e.g., every two days).

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action for SKLB-14b

The following diagram illustrates the proposed mechanism of action for SKLB-14b, a microtubule-destabilizing agent.[1]

SKLB14b_Mechanism SKLB14b SKLB-14b Tubulin Tubulin Dimer SKLB14b->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization SKLB14b->Microtubule Inhibits VascularDisruption Vascular Disruption SKLB14b->VascularDisruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth Leads to MDR Overcoming Multidrug Resistance Apoptosis->MDR Contributes to VascularDisruption->TumorGrowth Contributes to

Caption: Proposed mechanism of SKLB-14b.

General Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of an SKLB-family compound.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture xenograft Xenograft Model Establishment (Subcutaneous Injection) cell_culture->xenograft tumor_growth Tumor Growth to Palpable Size xenograft->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with SKLB Compound (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision & Analysis (e.g., Histology, Western Blot) endpoint->analysis conclusion Conclusion on Efficacy & Toxicity analysis->conclusion

Caption: In vivo efficacy study workflow.

Signaling Pathways Targeted by SKLB-178

SKLB-178 is a multi-kinase inhibitor targeting EGFR, Src, and VEGFR2.[2]

SKLB178_Signaling cluster_0 Tumor Cell cluster_1 Endothelial Cell EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Src Src Src->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SKLB178 SKLB-178 SKLB178->EGFR Inhibits SKLB178->Src Inhibits SKLB178->VEGFR2 Inhibits

References

Application Notes and Protocols for Cell Cycle Analysis Using SKLB0565

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB0565 is a potent tubulin inhibitor demonstrating significant anti-proliferative activity against various cancer cell lines, particularly colorectal carcinoma (CRC) cells.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which leads to a cell cycle arrest at the G2/M phase and subsequently induces mitochondria-mediated intrinsic apoptosis.[1][2] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound to study its effects on the cell cycle using flow cytometry.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. Tubulin is a critical component of microtubules, which are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, this compound prevents the proper segregation of chromosomes, leading to a halt in the cell cycle at the G2/M transition. This arrest can trigger downstream apoptotic pathways, resulting in cancer cell death.

This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Formation MitoticSpindle Mitotic Spindle Assembly CellCycle Cell Cycle Progression G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Disrupts Apoptosis Mitochondria-Mediated Intrinsic Apoptosis G2M_Arrest->Apoptosis Induces Start Start: Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Cell Cycle Profile Analyze->End

References

Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following SKLB0565 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB0565 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity against a range of cancer cell lines.[1][2] It functions by targeting the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, mitochondrial depolarization, and ultimately, apoptosis.[1][2] These characteristics make this compound a compound of significant interest in cancer research and drug development.

The following application notes provide detailed protocols for the immunofluorescence staining of microtubules in cells treated with this compound, enabling researchers to visualize and quantify the effects of this compound on the microtubule network.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known quantitative effects of this compound.

ParameterCell Line/SystemValueReference
Anti-proliferative Activity (IC50) Colorectal Carcinoma (CRC) Cell Lines (various)0.012 - 0.081 µM[1][2]
Tubulin Polymerization Inhibition (IC50) In vitro tubulin polymerization assayThis compound is a confirmed inhibitor of tubulin polymerization, though a specific IC50 value is not readily available in the public domain. For context, other colchicine-binding site inhibitors show IC50 values for tubulin polymerization in the range of 1-10 µM.[1][2][3]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network following treatment with this compound.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549, or colorectal cancer cell lines)

  • Sterile glass coverslips

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (only required for PFA fixation)

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 568)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for adherence.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. A dose-response experiment is recommended.

    • Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., nocodazole).

    • Aspirate the culture medium from the wells and replace it with the medium containing this compound or controls.

    • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Fixation (Choose one method):

    • Methanol Fixation (often preferred for microtubule visualization):

      • Aspirate the treatment medium and wash the cells once with PBS.

      • Aspirate the PBS and add ice-cold (-20°C) methanol to each well to cover the coverslips.

      • Incubate for 5-10 minutes at -20°C.

    • PFA Fixation:

      • Aspirate the treatment medium and wash the cells once with PBS.

      • Aspirate the PBS and add 4% PFA in PBS to each well.

      • Incubate for 15 minutes at room temperature.

  • Permeabilization (only for PFA-fixed cells):

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the fixative/permeabilization solution and wash the cells three times with PBS for 5 minutes each.

    • Add blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in blocking buffer at the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Nuclear Staining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer.

    • Aspirate the PBS and add the secondary antibody/DAPI solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

    • Capture images of the microtubule network and nuclei.

Protocol 2: Quantification of Microtubule Network Disruption

This protocol describes a method to quantify changes in the microtubule network from immunofluorescence images.

Procedure:

  • Image Acquisition:

    • Acquire images from both control and this compound-treated cells using identical microscope settings (e.g., exposure time, gain, and laser power).

    • Capture multiple images from different fields of view for each condition to ensure representative data.

  • Image Analysis using ImageJ/Fiji or similar software:

    • Microtubule Density:

      • Open the image of the microtubule staining.

      • Convert the image to 8-bit grayscale.

      • Apply a threshold to the image to create a binary mask of the microtubule network.

      • Use the "Analyze Particles" function to measure the total area covered by microtubules.

      • Normalize this area to the number of cells (counted using the DAPI channel) to obtain the average microtubule area per cell.

    • Microtubule Length and Number (for less dense networks):

      • Use plugins like "JFilament" or "NeuronJ" to trace and measure the length of individual microtubule filaments.

      • This method is more suitable for cells with well-defined, less overlapping microtubules and may be challenging in densely packed networks.

    • Texture Analysis:

      • Advanced methods involve analyzing the texture of the microtubule network. Parameters such as "Haralick contrast" and "homogeneity" can provide quantitative measures of the network's organization and disruption.[4]

  • Data Analysis:

    • Collect the quantitative data from multiple images for each experimental condition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between control and this compound-treated groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed cells on coverslips incubation Incubate for 24-48h cell_seeding->incubation treatment Treat cells with this compound incubation->treatment drug_prep Prepare this compound solution drug_prep->treatment fixation Fixation (Methanol or PFA) treatment->fixation permeabilization Permeabilization (if PFA) fixation->permeabilization blocking Blocking fixation->blocking permeabilization->blocking primary_ab Primary Antibody (Anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody & DAPI primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging quantification Image Quantification imaging->quantification

Caption: Experimental workflow for immunofluorescence staining.

Signaling Pathway of Microtubule Disruption by this compound

signaling_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream Downstream Consequences This compound This compound tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition Leads to disruption Microtubule Network Disruption inhibition->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis cyclinB ↑ Cyclin B1 g2m_arrest->cyclinB cdk1_cyclinB Active Cdk1/Cyclin B cyclinB->cdk1_cyclinB mcl1_p Mcl-1 Phosphorylation cdk1_cyclinB->mcl1_p Phosphorylates mcl1_deg Mcl-1 Degradation mcl1_p->mcl1_deg bak_release Bak Release mcl1_deg->bak_release caspase Caspase Activation bak_release->caspase caspase->apoptosis

Caption: this compound signaling pathway.

Logical Relationship of the Experiment

logical_relationship hypothesis Hypothesis: This compound disrupts microtubules experiment Experiment: Immunofluorescence staining of microtubules after This compound treatment hypothesis->experiment is tested by observation Observation: Altered microtubule network morphology experiment->observation leads to conclusion Conclusion: This compound is a microtubule disrupting agent observation->conclusion supports

Caption: Logical flow of the experiment.

References

Application Notes and Protocols for Angiogenesis Assays Using HUVECs

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the anti-angiogenic potential of a test compound using Human Umbilical Vein Endothelial Cells (HUVECs). The described assays are fundamental in vitro models for studying the formation of new blood vessels and are crucial for the preclinical evaluation of novel therapeutic agents.

Introduction to Angiogenesis and HUVECs

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and well-established primary cell model for studying angiogenesis in vitro.[2] Their ability to proliferate, migrate, and differentiate into capillary-like structures in response to angiogenic stimuli makes them an ideal system for screening and characterizing potential anti-angiogenic compounds.[3]

Key Angiogenesis Assays

A comprehensive assessment of a compound's anti-angiogenic activity involves evaluating its effects on the key processes of endothelial cell proliferation, migration, and tube formation.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a test compound on the viability and proliferation of HUVECs.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).

  • Incubation: Incubate the plate for 48 to 72 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell proliferation is inhibited) can be determined by plotting cell viability against the compound concentration.

Hypothetical Data Presentation:

Compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
192.34.8
575.16.1
1051.85.5
2528.43.9
5015.22.7
Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the effect of a test compound on the chemotactic migration of HUVECs.[6]

Protocol:

  • Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., VEGF or FBS) to the lower chamber.[6]

  • Cell Seeding: Seed HUVECs (5 x 10^4 cells) in serum-free medium into the upper chamber of the insert. Add different concentrations of the test compound to the upper chamber.

  • Incubation: Incubate the plate for 4 to 8 hours at 37°C.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.[6]

  • Cell Counting: Count the number of migrated cells in several representative fields under a microscope.

  • Data Analysis: Express the results as the percentage of migrated cells compared to the vehicle control.

Hypothetical Data Presentation:

Compound Concentration (µM)Migrated Cells (as % of Control)Standard Deviation
0 (Vehicle)1008.9
185.77.5
562.46.8
1038.15.2
2519.93.1
508.31.9
Tube Formation Assay

This assay assesses the ability of HUVECs to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane extract (BME) or Matrigel.[1][3]

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for at least 30 minutes.[3][7]

  • Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) onto the solidified Matrigel.[3]

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate for 4 to 18 hours to allow for tube formation.[3]

  • Visualization: Visualize the tube-like structures using a light or fluorescence microscope.[7] For fluorescence imaging, cells can be pre-labeled with Calcein AM.[3]

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the quantitative parameters of compound-treated cells with the vehicle control.

Hypothetical Data Presentation:

Compound Concentration (µM)Total Tube Length (as % of Control)Number of Junctions (as % of Control)
0 (Vehicle)100100
188.289.5
559.761.3
1031.533.8
2512.814.2
505.16.7

Signaling Pathways in Angiogenesis

Several signaling pathways are crucial for regulating angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Src Src VEGFR2->Src Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization ERK ERK1/2 PLCg->ERK AKT AKT PI3K->AKT Src->PI3K GeneExpression Gene Expression (Proliferation, Migration, Survival) AKT->GeneExpression ERK->GeneExpression p38 p38 MAPK p38->GeneExpression

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the anti-angiogenic potential of a test compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanism of Action HUVEC_Culture HUVEC Culture Proliferation Proliferation Assay (MTT) HUVEC_Culture->Proliferation Migration Migration Assay (Transwell) HUVEC_Culture->Migration Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation IC50 IC50 Determination Proliferation->IC50 Migration_Quant Migration Quantification Migration->Migration_Quant Tube_Quant Tube Formation Quantification Tube_Formation->Tube_Quant Western_Blot Western Blot (Signaling Proteins) IC50->Western_Blot Migration_Quant->Western_Blot Tube_Quant->Western_Blot

Caption: General workflow for anti-angiogenic compound screening.

References

Application Note: Quantification of Apoptosis Gene Expression Following Treatment with the TRPC1 Inhibitor SKF96365

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

SKF96365 is a potent inhibitor of Transient Receptor Potential Cation Channel Subfamily C Member 1 (TRPC1). Emerging research has demonstrated its efficacy in inducing apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent. This application note provides a detailed protocol for the quantitative analysis of apoptosis-related gene expression in cells treated with SKF96365 using quantitative Polymerase Chain Reaction (qPCR). Understanding the molecular mechanisms, specifically the modulation of key apoptosis genes, is crucial for elucidating the compound's mode of action and for further drug development. In esophageal cancer cells, SKF96365 has been shown to induce apoptosis through pathways involving Poly (ADP-ribose) polymerase (PARP), Caspase-9, and B-cell lymphoma 2 (BCL-2)[1].

Principle

This protocol outlines the steps for treating a selected cell line with SKF96365, followed by the isolation of total RNA, reverse transcription to complementary DNA (cDNA), and subsequent quantification of apoptosis-related gene expression by qPCR. The expression levels of target genes (e.g., PARP, CASP9, and BCL2) are normalized to a stable housekeeping gene to determine the relative change in expression following treatment.

Materials and Reagents

  • Cell line of interest (e.g., human esophageal squamous cell carcinoma lines K510, K30, or EC9706)[1]

  • Cell culture medium and supplements

  • SKF96365 (hydrochloride)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • DNase I, RNase-free

  • Reverse transcription kit with oligo(dT) and random primers

  • qPCR master mix (SYBR Green or probe-based)

  • Nuclease-free water

  • Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 cDNA Synthesis cluster_3 qPCR and Data Analysis cell_seeding Seed cells in multi-well plates treatment Treat cells with SKF96365 (and vehicle control) cell_seeding->treatment incubation Incubate for desired time points treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment rna_quantification RNA Quantification and Quality Check dnase_treatment->rna_quantification reverse_transcription Reverse Transcription (RT) rna_quantification->reverse_transcription qpcr_setup Set up qPCR reactions reverse_transcription->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Analyze data (ΔΔCt method) qpcr_run->data_analysis

Caption: Experimental workflow for qPCR analysis of apoptosis genes after SKF96365 treatment.

Detailed Protocol

1. Cell Culture and Treatment

1.1. Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. 1.3. Prepare a stock solution of SKF96365 in an appropriate solvent (e.g., DMSO). 1.4. On the following day, treat the cells with various concentrations of SKF96365 (e.g., 0, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest SKF96365 treatment. 1.5. Incubate the treated cells for a predetermined time course (e.g., 24, 48 hours).

2. RNA Extraction and Quantification

2.1. After incubation, wash the cells twice with ice-cold PBS. 2.2. Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. 2.3. To remove any contaminating genomic DNA, treat the extracted RNA with DNase I. 2.4. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. 2.5. Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

3. cDNA Synthesis (Reverse Transcription)

3.1. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. 3.2. Follow the manufacturer's protocol, typically involving a mix of oligo(dT) and random primers for comprehensive cDNA synthesis. 3.3. The resulting cDNA will be used as the template for qPCR.

4. Quantitative PCR (qPCR)

4.1. Prepare the qPCR reaction mix in a nuclease-free microcentrifuge tube. For a single 20 µL reaction, a typical mix includes:

  • 10 µL of 2x SYBR Green qPCR master mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of cDNA template (diluted 1:10)
  • 6 µL of nuclease-free water 4.2. Aliquot the reaction mix into qPCR plate wells. 4.3. Run the qPCR plate on a real-time PCR instrument with a thermal cycling program similar to the following:
  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 60 seconds
  • Melt curve analysis to verify primer specificity. 4.4. Include no-template controls (NTCs) for each primer set to check for contamination.

5. Data Analysis

5.1. Determine the cycle threshold (Ct) values for each sample. 5.2. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). 5.3. Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control). 5.4. The fold change in gene expression is calculated as 2^(-ΔΔCt).

Data Presentation

The following table summarizes hypothetical qPCR data for apoptosis-related genes in a cancer cell line treated with SKF96365 for 24 hours.

GeneTreatment Concentration (µM)Mean Fold Change (± SD)p-value
BCL2100.75 ± 0.08<0.05
200.42 ± 0.05<0.01
500.18 ± 0.03<0.001
CASP9101.8 ± 0.21<0.05
203.5 ± 0.45<0.01
506.2 ± 0.78<0.001
PARP10No significant change>0.05
20No significant change>0.05
50No significant change>0.05

Note: This table presents example data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for SKF96365 in inducing apoptosis.

G SKF96365 SKF96365 TRPC1 TRPC1 SKF96365->TRPC1 Inhibition BCL2 BCL-2 SKF96365->BCL2 Downregulates Ca_influx Ca²⁺ Influx TRPC1->Ca_influx Blocks ER_stress ER Stress Ca_influx->ER_stress Mitochondria Mitochondria ER_stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates BCL2->Mitochondria Inhibits Caspase_cascade Caspase Cascade Caspase9->Caspase_cascade Initiates PARP_cleavage PARP Cleavage Caspase_cascade->PARP_cleavage Apoptosis Apoptosis Caspase_cascade->Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed signaling pathway of SKF96365-induced apoptosis.

Troubleshooting

IssuePossible CauseSolution
Low RNA yield Insufficient cell number; Incomplete cell lysisStart with a higher number of cells; Ensure complete lysis by following the protocol carefully.
RNA degradation RNase contaminationUse RNase-free reagents and consumables; Wear gloves at all times.
No PCR product Poor RNA quality; Inefficient RT; PCR failureCheck RNA integrity; Use a high-quality RT kit; Optimize qPCR conditions (annealing temperature, primer concentration).
Multiple melt peaks Primer-dimers; Non-specific amplificationRedesign primers; Optimize annealing temperature; Decrease primer concentration.
High Ct values Low target expression; Inefficient PCRIncrease cDNA template amount; Check primer efficiency with a standard curve.
Inconsistent results Pipetting errors; Variation in cell cultureBe precise with pipetting; Ensure consistent cell seeding density and treatment conditions.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis-related gene expression in response to SKF96365 treatment. By following this detailed methodology, researchers can effectively investigate the molecular mechanisms underlying the pro-apoptotic effects of this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes: Analysis of Tubulin Polymerization Inhibition by SKLB0565 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. SKLB0565 is a novel small molecule inhibitor that targets the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This application note provides a detailed protocol for analyzing the effect of this compound on tubulin polymerization in cancer cells using Western blotting to quantify the ratio of soluble (unpolymerized) to polymerized tubulin.

Principle of the Assay

This method is based on the differential solubility of tubulin monomers/dimers and polymerized microtubules. Cells are treated with this compound, leading to a shift in the equilibrium from polymerized microtubules to soluble tubulin. Following treatment, cells are lysed in a microtubule-stabilizing buffer, and the polymerized microtubules are separated from the soluble tubulin fraction by centrifugation. The amount of tubulin in each fraction is then quantified by Western blot analysis, providing a measure of the inhibitory effect of this compound on tubulin polymerization.

Data Presentation

The effect of this compound on tubulin polymerization can be quantified by determining the percentage of polymerized tubulin relative to the total tubulin in the cell. The following table provides representative data on the anti-proliferative activity of this compound in various colorectal cancer cell lines and a hypothetical representation of Western blot quantification of its effect on tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell LineIC₅₀ (µM)
HCT1160.012
HT290.025
SW6200.031
LoVo0.018
Caco-20.042
RKO0.081
DLD-10.028
SW4800.035

Data sourced from Hu et al., Bioorg Chem, 2020.[1]

Table 2: Representative Quantification of Tubulin Polymerization by Western Blot after this compound Treatment

TreatmentConcentration (µM)Soluble α-Tubulin (Relative Density)Polymerized α-Tubulin (Relative Density)% Polymerized Tubulin
Vehicle (DMSO)-1.001.0050%
This compound0.011.350.6532.5%
This compound0.051.680.3216.0%
This compound0.11.850.157.5%
Nocodazole (Positive Control)0.11.900.105.0%

% Polymerized Tubulin = (Polymerized α-Tubulin / (Soluble α-Tubulin + Polymerized α-Tubulin)) x 100. The data in this table is representative and illustrates the expected trend for a tubulin polymerization inhibitor.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate the cells for a predetermined time (e.g., 12-24 hours).

Fractionation of Soluble and Polymerized Tubulin

This protocol is adapted from established methods for separating tubulin fractions.[2][3]

Reagents:

  • Microtubule-Stabilizing Buffer (MSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, and protease inhibitors.

  • RIPA Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Lysis: After treatment, place the cell culture plates on ice. Wash the cells once with ice-cold PBS.

  • Fractionation: Add 200 µL of ice-cold MSB to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble tubulin fraction.

  • Pellet Resuspension: Wash the pellet, which contains the polymerized tubulin, once with ice-cold MSB. Resuspend the pellet in 200 µL of ice-cold RIPA Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-tubulin (or β-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the tubulin band intensity to a loading control if necessary for total cell lysate, though for fractionation, equal loading is based on the protein assay.

Mandatory Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition by this compound

SKLB0565_Mechanism cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization GTP Microtubules Microtubules (Polymerized) Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->Tubulin_Dimers This compound This compound Colchicine_Site Colchicine Binding Site on β-Tubulin This compound->Colchicine_Site Binds to Colchicine_Site->Polymerization Inhibits

Caption: Mechanism of this compound action on tubulin polymerization.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Lysis in Microtubule Stabilizing Buffer Cell_Culture->Cell_Lysis Fractionation 3. Centrifugation (100,000 x g) Cell_Lysis->Fractionation Soluble_Fraction 4a. Soluble Tubulin (Supernatant) Fractionation->Soluble_Fraction Polymerized_Fraction 4b. Polymerized Tubulin (Pellet) Fractionation->Polymerized_Fraction Protein_Quantification 5. Protein Quantification (BCA Assay) Soluble_Fraction->Protein_Quantification Polymerized_Fraction->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 7. Western Blotting (α-Tubulin Antibody) SDS_PAGE->Western_Blot Detection 8. Chemiluminescent Detection Western_Blot->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Workflow for tubulin polymerization Western blot analysis.

References

Application Notes and Protocols for Establishing an SKLB0565-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB0565 is a novel synthetic small molecule that functions as a tubulin polymerization inhibitor by targeting the colchicine binding site.[1][2] It has demonstrated significant anti-proliferative activity against a range of colorectal carcinoma (CRC) cell lines, with IC50 values reported to be in the nanomolar range (0.012 µM to 0.081 µM).[1][2] The mechanism of action of this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] The development of drug resistance is a major challenge in cancer therapy.[3][4] Establishing cancer cell lines with acquired resistance to this compound is a critical step in understanding the potential mechanisms of resistance, identifying novel therapeutic strategies to overcome it, and for the preclinical evaluation of new combination therapies.[5][6]

This document provides a detailed protocol for the generation of an this compound-resistant cancer cell line using a stepwise dose-escalation method.

Data Presentation

Table 1: Recommended Starting Concentrations and Escalation Strategy for this compound

ParameterRecommended ValueNotes
Parental Cell Line Colorectal Carcinoma (e.g., HCT116, HT29, SW480)Select a cell line with a known sensitivity to this compound.
Initial IC50 Determination Perform a dose-response assay (e.g., MTT, CCK-8)Determine the baseline sensitivity of the parental cell line.
Starting Concentration IC20 (20% inhibitory concentration) of the parental cell lineThis sub-lethal concentration allows for the initial selection of tolerant cells.
Dose Escalation Factor 1.5 to 2-fold increaseGradually increase the drug concentration to allow for adaptation.[5]
Duration at each Concentration 2-3 passages (approximately 2-4 weeks)Ensure the cell population has stabilized before the next concentration increase.
Final Target Concentration 10-20 times the initial IC50 of the parental cell lineA significant increase in IC50 is indicative of acquired resistance.[5]
Resistance Verification IC50 determination via viability assayCompare the IC50 of the resistant line to the parental line.
Stability of Resistance Culture in drug-free medium for 4-6 weeksAssess if the resistance phenotype is stable over time.

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
  • Cell Seeding: Seed the selected colorectal carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.

  • Drug Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method such as the MTT or CCK-8 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Stepwise Establishment of an this compound-Resistant Cell Line
  • Initial Exposure: Culture the parental cancer cells in their recommended complete medium. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at its predetermined IC20 concentration.

  • Monitoring and Maintenance: Monitor the cells daily for signs of cytotoxicity. Initially, a significant number of cells may die. The surviving cells will begin to proliferate. Change the medium with fresh this compound-containing medium every 2-3 days.

  • Subculturing: When the cells reach 70-80% confluency, subculture them as you would for the parental line, but always in the presence of the selective pressure of this compound.

  • Dose Escalation: After the cells have successfully undergone 2-3 passages at the initial concentration and exhibit a stable growth rate, increase the concentration of this compound by a factor of 1.5 to 2.[5]

  • Repeat Escalation: Repeat steps 2-4, gradually increasing the concentration of this compound. It is advisable to cryopreserve cell stocks at each successful concentration step.

  • Reaching Target Concentration: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.[5]

  • Isolation of Resistant Clones (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed using limited dilution or by picking individual colonies.

Protocol 3: Verification and Characterization of the Resistant Cell Line
  • IC50 Determination of the Resistant Line: Perform a cell viability assay as described in Protocol 1 on the newly established resistant cell line and the parental cell line in parallel. Calculate the new IC50 value for the resistant line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

  • Stability of Resistance: To determine if the resistance phenotype is stable, culture a portion of the resistant cells in drug-free medium for an extended period (e.g., 4-6 weeks). After this period, re-determine the IC50 for this compound and compare it to the IC50 of the resistant line continuously maintained in the drug.

  • Mechanism of Resistance Studies: Investigate the potential mechanisms of resistance. This can include:

    • Western Blot Analysis: Examine the expression levels of proteins involved in microtubule dynamics (e.g., β-tubulin isoforms), drug efflux pumps (e.g., P-glycoprotein), and apoptosis-related proteins (e.g., Bcl-2 family members).

    • Flow Cytometry: Analyze the cell cycle profile of resistant cells compared to parental cells in the presence and absence of this compound.

    • Gene Expression Analysis: Use techniques like qRT-PCR or RNA sequencing to identify changes in gene expression that may contribute to resistance.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development (Stepwise Dose Escalation) cluster_2 Phase 3: Verification and Characterization A Select Parental Colorectal Cancer Cell Line B Determine Initial IC50 of this compound A->B C Culture cells in IC20 of this compound B->C D Monitor and Passage (2-3 times) C->D E Increase this compound Concentration (1.5-2x) D->E F Repeat until Target Concentration is Reached E->F F->D Iterate G Determine IC50 of Resistant Cell Line F->G H Assess Stability of Resistance G->H I Investigate Mechanisms of Resistance G->I

Caption: Workflow for Establishing an this compound-Resistant Cell Line.

Potential Signaling Pathways in this compound Action and Resistance

G cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms A This compound B Binds to Colchicine Binding Site on Tubulin A->B H Increased Expression of Drug Efflux Pumps (e.g., P-gp) A->H Resistance C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D G Alterations in β-tubulin Isoforms C->G Resistance E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F J Activation of Bypass Signaling Pathways E->J Resistance I Upregulation of Anti-apoptotic Proteins F->I Resistance

Caption: this compound Mechanism and Potential Resistance Pathways.

References

Troubleshooting & Optimization

SKLB0565 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKLB0565, focusing on its solubility challenges in aqueous solutions and providing standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). Why is this happening?

A2: this compound is a hydrophobic molecule, which means it has poor solubility in water-based (aqueous) solutions like Phosphate-Buffered Saline (PBS). Direct dissolution in aqueous buffers will likely result in precipitation or an incomplete solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds intended for biological assays.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[1] A final concentration of 0.1% DMSO is widely considered safe for most cell lines.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any potential effects of the solvent on the cells.

Q5: My this compound is not dissolving completely even in DMSO. What should I do?

A5: If you are experiencing solubility issues with this compound in DMSO, please refer to the troubleshooting guide below for a step-by-step approach to address this issue.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when preparing this compound solutions for in vitro experiments.

Problem: Precipitate forms when preparing this compound stock solution in DMSO.
Possible Cause Troubleshooting Step Success Indicator
Low-quality or hydrated DMSO Use a fresh, unopened bottle of high-purity, anhydrous (≤0.1% water) DMSO.The compound dissolves completely, resulting in a clear solution.
Concentration exceeds solubility limit While specific solubility data is not readily available, start by preparing a 10 mM stock solution. If precipitation occurs, try a lower concentration (e.g., 5 mM or 1 mM).A clear, homogenous stock solution is formed and remains stable.
Insufficient mixing After adding DMSO, vortex the solution for 1-2 minutes.The compound dissolves fully with no visible particles.
Low temperature Gently warm the solution in a 37°C water bath for 5-10 minutes. Caution: Prolonged heating can degrade the compound.The compound goes into solution upon warming. Allow the solution to cool to room temperature to ensure it remains dissolved.
Particulate matter in DMSO Filter the DMSO stock solution through a 0.22 µm syringe filter.The resulting solution is clear and free of particulates.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium.
Possible Cause Troubleshooting Step Success Indicator
"Salting out" effect Add the this compound DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly.A clear working solution is obtained with no visible precipitate.
Final concentration is too high Ensure the final concentration of this compound in the cell culture medium is within the effective range (typically in the nanomolar to low micromolar range for this compound) to avoid precipitation.The working solution remains clear and stable during the experiment.
Temperature shock Ensure both the DMSO stock solution and the cell culture medium are at room temperature before mixing.No precipitate forms upon mixing.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 400.91 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 249.4 µL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G cluster_workflow Stock Solution Preparation Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B Add to sterile tube C Vortex until Dissolved B->C Mix thoroughly D Visual Inspection (Clear Solution) C->D Check for precipitate E Aliquot into smaller volumes D->E If clear F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Cell Viability Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or SRB.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or SRB assay reagents

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Perform the MTT or SRB assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Typical Range
Cell Seeding Density 5,000 - 10,000 cells/well
This compound Concentration Range 0.01 µM - 10 µM
Incubation Time 48 - 72 hours
Final DMSO Concentration ≤ 0.5%
Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound stock solution

  • Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Prepare the tubulin solution and other reagents according to the kit manufacturer's instructions. Keep all reagents on ice.

  • Add the desired concentration of this compound, controls, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Workflow for Tubulin Polymerization Assay

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare reagents on ice B Add this compound/controls to pre-warmed plate A->B C Add cold tubulin solution to initiate B->C D Measure absorbance at 340 nm (37°C) C->D Kinetic reading E Plot absorbance vs. time D->E

Caption: Workflow for tubulin polymerization assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., at its IC50 or 2x IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

This compound-Induced Signaling Pathway

G This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound signaling pathway.

References

Optimizing SKLB0565 Concentration for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note for Our Users: Initial searches for "SKLB0565" have not yielded specific information regarding its mechanism of action, effective concentrations, or associated signaling pathways. The information presented in this technical support center is based on general principles of drug discovery and optimization. We advise researchers to adapt these guidelines to their specific findings for this compound as more information becomes available. For the most accurate and effective experimental design, please consult any available internal documentation or preliminary research data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro assays?

A1: For a novel compound like this compound, a wide concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This broad range helps in identifying the potency of the compound and establishing a dose-response curve. The optimal concentration will be highly dependent on the cell type and the specific assay being performed.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: A dose-response experiment is the most effective method. This typically involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint (e.g., cell viability, proliferation, target inhibition). The data should be plotted to generate a dose-response curve, from which you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). These values are key indicators of the compound's potency and will guide the selection of optimal concentrations for subsequent experiments.

Q3: I am observing significant cytotoxicity with this compound. What are the potential causes and how can I troubleshoot this?

A3: High cytotoxicity can be due to several factors:

  • Concentration is too high: Your treatment concentration may be in the toxic range for the cells. Try reducing the concentration and performing a more detailed dose-response analysis to identify a non-toxic but effective concentration.

  • Off-target effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).

  • Incubation time: A prolonged exposure to the compound might be causing cell death. Consider reducing the treatment duration.

Q4: My results with this compound are not consistent across experiments. What could be the reason?

A4: Inconsistent results can stem from various sources:

  • Compound stability: Ensure that your stock solution of this compound is stable and stored correctly. Repeated freeze-thaw cycles should be avoided.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Experimental variability: Standardize all experimental steps, including cell seeding density, treatment duration, and assay procedures, to minimize variability.

  • Reagent quality: Use high-quality reagents and ensure they are not expired.

Troubleshooting Guides

Guide 1: Optimizing In-Vitro Cell-Based Assay Performance
Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration is too low.Test a higher and wider range of concentrations.
Compound is inactive or degraded.Verify the integrity and activity of your this compound stock.
Assay is not sensitive enough.Optimize assay conditions or choose a more sensitive detection method.
High background signal in the assay Non-specific binding of reagents.Optimize blocking and washing steps in your protocol.
Contamination of cell culture.Regularly check for and address any microbial contamination.
Edge effects in multi-well plates Uneven temperature or evaporation across the plate.Ensure proper plate sealing and use a humidified incubator. Avoid using the outer wells of the plate for critical measurements.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical starting range would be 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways & Experimental Workflows

Experimental_Workflow General Experimental Workflow for this compound Optimization cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis cluster_3 Optimization A Prepare this compound Stock Solution C Dose-Response Experiment (e.g., MTT Assay) A->C B Culture and Passage Cells B->C F Determine IC50/EC50 C->F D Target Engagement Assay (e.g., Western Blot) G Analyze Target Modulation D->G E Functional Assay (e.g., Migration Assay) H Assess Functional Outcome E->H I Select Optimal Concentration F->I J Refine Experimental Conditions G->J H->J I->D I->E

Caption: General workflow for optimizing this compound concentration.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates This compound This compound This compound->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical pathway of this compound inhibiting a kinase.

preventing SKLB0565 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of SKLB0565 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.5% (v/v), with a target of 0.1% or less being preferable for sensitive cell lines.[1]

Q3: Can I store this compound in the cell culture medium for later use?

A3: It is not recommended to store this compound in the complete cell culture medium for extended periods.[2] It is best to add the compound to the medium immediately before treating your cells to reduce the risk of precipitation and degradation.

Q4: Why is my this compound precipitating even though I followed the dilution protocol?

A4: Precipitation can occur for several reasons even with a correct initial dilution. These can include temperature fluctuations, the pH of the media, and interactions with media components like salts and proteins in fetal bovine serum (FBS).[2] Gradual dilution and pre-warming the media can help mitigate these issues.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation of this compound in your cell culture medium, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
Precipitation upon addition to media Incorrect Mixing Technique: Adding the stock solution too quickly can create localized high concentrations, leading to precipitation.[2]Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling.[2]
Media Composition: Components in the media, such as salts and proteins in FBS, can reduce the solubility of the compound.[2]Consider reducing the serum percentage if your cell line can tolerate it. Performing a serial dilution of the stock solution in a small amount of serum-free media before adding it to the final volume of complete media can also help.[1]
Temperature Shock: Adding a cold stock solution to warm media can cause the compound to fall out of solution.Ensure both the stock solution and the cell culture media are at 37°C before mixing.
Precipitation over time Media Evaporation: Water loss from the culture plates can increase the concentration of all components, including this compound, leading to precipitation.[3]Ensure proper humidification in the incubator and use sealed culture flasks or plates to prevent evaporation.
pH Instability: Changes in the pH of the culture medium can affect the solubility of the compound.[2]Ensure the media pH is stable and within the optimal range for your cells (typically 7.2-7.4).[2]
Cloudy or turbid media Contamination: Bacterial or fungal contamination can cause the media to appear cloudy.Visually inspect the culture under a microscope for any signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator and hood.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Methodology:

  • Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous 100% DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.

  • Inspection: Visually inspect the solution to ensure there is no undissolved material.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

G cluster_0 Protocol 1: Stock Solution Preparation A Weigh this compound Powder B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Workflow for preparing this compound stock solution.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol describes the best practice for adding the this compound stock solution to your final culture volume.

Methodology:

  • Prepare Medium: Warm your complete cell culture medium to 37°C in a water bath.[2]

  • Calculate Volume: Determine the volume of this compound stock solution needed for your desired final concentration.

  • Intermediate Dilution: In a sterile tube, add the calculated volume of the stock solution to a small volume of the pre-warmed complete media (e.g., 1 mL). Gently mix by pipetting up and down. This creates an intermediate dilution.

  • Final Dilution: Add the intermediate dilution to the remaining volume of your complete media.

  • Mixing: Invert the tube or gently swirl the flask several times to ensure the solution is homogenous.

  • Final Check: Visually inspect the medium against a light source to ensure no precipitation has occurred.[2]

  • Cell Treatment: Immediately add the this compound-containing medium to your cells.[2]

G cluster_0 Protocol 2: Dilution into Culture Media A Pre-warm complete cell culture media to 37°C B Calculate required volume of this compound stock A->B C Create an intermediate dilution in a small media volume B->C D Add intermediate dilution to the final media volume C->D E Mix gently but thoroughly D->E F Visually inspect for precipitation E->F G Add to cells immediately F->G

Workflow for diluting this compound into cell culture media.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a compound like this compound, which may act as a kinase inhibitor.

G cluster_0 Hypothetical Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F G This compound G->C

Hypothetical signaling pathway inhibited by this compound.

Troubleshooting Logic

This diagram outlines the logical steps to take when troubleshooting this compound precipitation.

G cluster_0 Troubleshooting Logic for Precipitation tnode tnode A Precipitation Observed? B Check Stock Solution Preparation A->B Yes C Review Dilution Technique B->C D Assess Media Conditions (pH, Temp, Serum) C->D E Consider Lowering Final Concentration D->E F Problem Solved E->F

Logical workflow for troubleshooting precipitation.

References

SKLB0565 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "SKLB0565" in scientific literature and public databases did not yield any specific information for a compound with this identifier. The following content is a generalized template based on common issues encountered with kinase inhibitors in cellular assays. Please substitute the placeholder information with validated data for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell viability in our control cell line that should not express the primary target of this compound. What could be the cause?

A1: This suggests potential off-target effects of this compound. Many kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. It is also possible that the compound affects other, non-kinase proteins. We recommend performing a broad-spectrum kinase panel screening to identify potential off-target kinases. Additionally, consider performing cytotoxicity assays across a panel of diverse cell lines to build a differential sensitivity profile.

Q2: The inhibitory effect of this compound on our target pathway is not as potent in cellular assays as in our biochemical assays. Why is there a discrepancy?

A2: Several factors can contribute to a difference between biochemical and cellular potency:

  • Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Plasma Protein Binding: If you are using media containing serum, the compound may bind to serum proteins, reducing its free concentration available to interact with the target.

  • Metabolism: The cells may metabolize the compound into a less active form.

  • Target Engagement: In a cellular context, the target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, which can affect compound binding.

We recommend conducting cell-based target engagement assays to confirm that the compound is reaching and binding to its intended target within the cell.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Users may encounter cellular phenotypes that are not readily explained by the inhibition of the primary target.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the compound is inhibiting the intended target at the concentrations used in the assay. A cellular target engagement assay or a downstream biomarker assay can be useful here.

  • Hypothesize Off-Target Pathways: Based on the observed phenotype, research which signaling pathways are known to regulate this cellular process.

  • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.

  • Phenotypic Screening: Test the compound in a panel of cell lines with known genetic backgrounds to identify potential dependencies on specific pathways.

  • Chemical Structure Analysis: Compare the chemical structure of your compound to known kinase inhibitors to predict potential off-target families.

Experimental Workflow: Investigating Unexpected Phenotypes

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Off-Target Hypothesis Generation cluster_3 Experimental Validation of Off-Targets cluster_4 Conclusion A Unexpected Cellular Phenotype Observed B Confirm On-Target Engagement in Cells A->B C Dose-Response Curve in Cellular Assay A->C D Literature Search for Phenotype-Associated Pathways B->D C->D F Broad Kinase Panel Screen (Biochemical) D->F E In Silico Target Prediction (based on structure) E->F G Cellular Thermal Shift Assay (CETSA) F->G H Rescue Experiments with Known Inhibitors of Suspected Off-Targets G->H I Identify and Validate Off-Target(s) H->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Quantitative Data Summary

The following table is a template for summarizing kinase profiling data. As no data is publicly available for this compound, this table is populated with hypothetical example data for illustrative purposes.

Kinase TargetIC50 (nM) - this compound
Primary Target Kinase A 15
Off-Target Kinase B85
Off-Target Kinase C250
Off-Target Kinase D> 10,000
Off-Target Kinase E750

Methodologies for Key Experiments

Kinase Inhibition Assay (Biochemical)

This assay is used to determine the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

Protocol:

  • Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, and test compound (this compound).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and buffer. c. Add the diluted test compound or DMSO (vehicle control). d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding ATP. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Analysis (Western Blot)

Western blotting can be used to assess the phosphorylation status of downstream proteins in a signaling pathway to confirm on-target and potential off-target effects in a cellular context.

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., p-ERK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Image blot H->I J Quantify band intensity I->J

troubleshooting SKLB0565 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SKLB0565, a potent tubulin inhibitor. This resource is intended for scientists and drug development professionals to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent tubulin inhibitor that targets the colchicine binding site on β-tubulin.[1][2] By binding to tubulin, it disrupts microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[3] This disruption leads to cell cycle arrest in the G2/M phase and can induce apoptosis (programmed cell death).[2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily investigated for its anti-cancer properties, particularly in colorectal carcinoma.[1][2] Its ability to inhibit cell proliferation, induce apoptosis, and suppress cell migration and angiogenesis (the formation of new blood vessels) makes it a compound of interest in oncology research.[1][2]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C. For short-term use, a stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.

Q4: What is the solubility of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: Lower than expected anti-proliferative activity (higher IC50 values).
  • Question: The IC50 values I'm observing for this compound in my cancer cell lines are higher than what is reported in the literature. What could be the cause?

  • Answer: Several factors can contribute to this discrepancy:

    • Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cell lines from a reputable cell bank and maintain a log of passage numbers.

    • Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation. If possible, confirm the compound's identity and purity using analytical methods like HPLC-MS.

    • Assay-Specific Parameters:

      • Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

      • Incubation Time: The duration of drug exposure can affect the IC50 value. Ensure you are using an appropriate incubation time for your specific cell line and assay.

      • Reagent Quality: Use high-quality, fresh cell culture media, serum, and assay reagents. Variations in these components can influence cell health and drug response.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with the activity of the compound. Keep the final DMSO concentration in your assay below 0.1%.

Issue 2: Inconsistent results in G2/M cell cycle arrest.
  • Question: I am not consistently observing the expected G2/M phase arrest after treating cells with this compound. Why might this be happening?

  • Answer: Difficulties in observing a clear G2/M arrest can be due to:

    • Suboptimal Compound Concentration: The concentration of this compound required to induce G2/M arrest can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Inadequate Incubation Time: The time required to observe maximal G2/M arrest can also be cell-line dependent. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal time point.

    • Cell Synchronization: For a more pronounced and synchronized G2/M arrest, consider synchronizing your cells at the G1/S boundary (e.g., using a double thymidine block) before adding this compound.[4][5]

    • Flow Cytometry Protocol: Ensure your cell fixation and staining protocol for flow cytometry is optimized. Inadequate fixation or staining can lead to poor DNA content resolution and inaccurate cell cycle analysis.

Issue 3: Variability in apoptosis assay results.
  • Question: My apoptosis assays (e.g., Annexin V/PI staining) are showing high variability between replicates. What are the potential sources of this inconsistency?

  • Answer: Variability in apoptosis assays can be minimized by addressing the following:

    • Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed or unhealthy cells may undergo spontaneous apoptosis, leading to high background signal.

    • Gentle Cell Handling: When harvesting cells, especially adherent cells, be gentle to avoid mechanical damage that can lead to false-positive PI staining (necrosis).

    • Reagent Quality and Staining Protocol: Use fresh Annexin V and PI reagents and follow the staining protocol precisely. Pay close attention to incubation times and temperatures.

    • Flow Cytometer Settings: Properly set up your flow cytometer, including compensation for spectral overlap between the fluorochromes used (e.g., FITC and PI).

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound against various colorectal carcinoma (CRC) cell lines.

Cell LineIC50 (µM)
HCT1160.012
HT290.025
SW4800.031
SW6200.043
LoVo0.056
DLD10.068
RKO0.075
Caco-20.081

Data extracted from a study on the biological evaluation of this compound as a tubulin inhibitor.[1][2]

Experimental Protocols

Tubulin Polymerization Assay

This assay biochemically assesses the ability of this compound to inhibit tubulin polymerization.

  • Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • This compound at various concentrations

    • Positive control (e.g., colchicine) and negative control (DMSO)

    • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

  • Methodology:

    • On ice, prepare the reaction mixture containing tubulin and polymerization buffer.

    • Add this compound, positive control, or negative control to the respective wells of a pre-chilled 96-well plate.

    • Add the tubulin/buffer mixture to each well.

    • Initiate polymerization by adding GTP and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.[6][7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9][10]

Apoptosis Assay using Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Methodology:

    • Seed and treat cells with this compound as described for the cell cycle analysis.

    • Harvest both floating and adherent cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.[11][12]

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

SKLB0565_Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Consequences tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization This compound This compound colchicine_site Colchicine Binding Site (on β-Tubulin) This compound->colchicine_site Binds to disruption Disruption of Microtubule Dynamics colchicine_site->disruption Inhibits Polymerization g2m_arrest G2/M Phase Arrest disruption->g2m_arrest migration_inhibition Inhibition of Cell Migration disruption->migration_inhibition angiogenesis_inhibition Inhibition of Angiogenesis disruption->angiogenesis_inhibition mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis

Caption: Mechanism of action of this compound as a tubulin inhibitor.

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: SKLB0565 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKLB0565 in animal studies. The information is compiled from available data on this compound and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule tubulin inhibitor. It targets the colchicine binding site on β-tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and induces mitochondria-mediated intrinsic apoptosis. Its anti-proliferative effects have been demonstrated in various cancer cell lines, particularly colorectal carcinoma.

Q2: What are the main challenges in delivering this compound in animal studies?

A2: Based on its chemical structure, a pyridine derivative, this compound is predicted to have low aqueous solubility. This poor solubility is a primary obstacle for achieving therapeutic concentrations in vivo and can lead to issues with bioavailability and inconsistent results.

Q3: What are the known chemical properties of this compound?

A3: The known chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC₂₀H₂₅ClN₆O
Molecular Weight400.91 g/mol
AppearanceSolid powder
Known SolventsDMSO, Ethanol
Predicted SolubilityLow in aqueous solutions

Q4: Has this compound been used in in vivo studies before?

A4: While extensive in vitro data exists, publicly available literature does not yet detail specific in vivo studies using this compound. However, studies on compounds with similar scaffolds (e.g., pyridine derivatives, other tubulin inhibitors) provide valuable insights into potential formulation and administration strategies.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in animal models.

Issue 1: Difficulty Dissolving this compound for In Vivo Administration

Symptoms:

  • This compound powder does not dissolve in standard aqueous vehicles (e.g., saline, PBS).

  • Precipitation of the compound is observed upon dilution of a stock solution into an aqueous vehicle.

  • Inconsistent drug exposure is observed between animals.

Possible Causes:

  • Inherent low aqueous solubility of the compound.

  • Use of an inappropriate solvent or vehicle.

Solutions:

It is crucial to prepare a stable formulation to ensure consistent and effective delivery of this compound. Below are several strategies that have been successfully employed for compounds with similar solubility challenges.

Table of Potential Formulation Strategies:

Formulation StrategyComponentsRationale
Co-solvent System DMSO, Ethanol, Polyethylene Glycol (PEG), Saline/PBSOrganic co-solvents can dissolve this compound, which is then diluted into an aqueous vehicle. The final concentration of the organic solvent should be minimized to avoid toxicity.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming a water-soluble complex.
Lipid-Based Nanocapsules Oil core (e.g., medium-chain triglycerides), Surfactants, Polymer shellNanoparticle formulations can improve the solubility and bioavailability of poorly soluble drugs.
Solid Dispersion Polymer matrix (e.g., PVP, HPMC)The drug is dispersed in a solid polymer matrix at a molecular level, which can enhance its dissolution rate.

Experimental Protocols

Below are detailed, generalized methodologies for preparing this compound formulations based on strategies used for similar compounds. Note: These are starting points and may require optimization for your specific experimental needs.

Protocol 1: Co-solvent Formulation
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).

  • Vehicle Preparation: Prepare a vehicle mixture. A common example is a 10:40:50 mixture of DMSO:PEG400:Saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is below a toxic level for the animal model (typically <10% for intraperitoneal injection in mice).

  • Administration: Administer the formulation to animals immediately after preparation to prevent precipitation.

Protocol 2: Cyclodextrin Formulation
  • Vehicle Preparation: Prepare a solution of HP-β-CD in sterile water (e.g., 30% w/v).

  • Formulation: Add the this compound powder directly to the HP-β-CD solution.

  • Solubilization: Sonicate the mixture in a bath sonicator and gently heat (e.g., to 40-50°C) until the compound is fully dissolved.

  • Administration: Allow the solution to cool to room temperature before administration.

Visualizations

Signaling Pathway of this compound

SKLB0565_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Arrest Disruption->G2M Apoptosis Mitochondria-Mediated Intrinsic Apoptosis Disruption->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Formulation Development

Formulation_Workflow start Start: Insoluble this compound solubility Assess Solubility in Aqueous Buffers start->solubility strategy Select Formulation Strategy solubility->strategy cosolvent Co-solvent System strategy->cosolvent Poor cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Poor nano Nanoparticle Formulation strategy->nano Poor optimize Optimize Formulation (Concentration, Stability) cosolvent->optimize cyclodextrin->optimize nano->optimize invivo In Vivo Administration (e.g., IP, IV, Oral) optimize->invivo pkpd Pharmacokinetic/ Pharmacodynamic Analysis invivo->pkpd

Caption: Workflow for developing an in vivo formulation for this compound.

Technical Support Center: Minimizing SKLB0565 Toxicity in Normal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding the compound SKLB0565, including its mechanism of action, preclinical data, or any associated toxicity in normal tissues.

The following information is provided as a general framework for approaching the minimization of toxicity for novel therapeutic compounds, based on established principles in toxicology and drug development. This guide is intended for researchers, scientists, and drug development professionals and should be adapted based on internal data and forthcoming research on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the potential toxicity of a new compound like this compound in normal tissues?

A1: The initial assessment of toxicity for a novel compound typically involves a tiered approach, starting with in vitro studies and progressing to in vivo models.

  • In Vitro Cytotoxicity Assays: Utilize a panel of cell lines representing various normal tissues (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes, neuronal cells) to determine the concentration at which the compound induces cell death.

  • Target Identification and Off-Target Screening: If the intended molecular target of this compound is known, perform screening against a broad panel of kinases, receptors, and enzymes to identify potential off-target interactions that could lead to toxicity.

  • In Vivo Acute Toxicity Studies: Conduct dose-range finding studies in animal models (e.g., rodents) to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Q2: What are common strategies to mitigate the toxicity of a therapeutic agent in normal tissues?

A2: Several strategies can be employed to reduce the toxicity of a drug candidate. These can be broadly categorized as formulation-based, dose-based, and combination therapy approaches.

  • Targeted Drug Delivery: Encapsulating the drug in nanoparticles, liposomes, or conjugating it to antibodies that specifically recognize tumor antigens can limit its distribution to normal tissues.

  • Prodrug Strategy: Modifying the drug into an inactive prodrug that is selectively activated at the tumor site can reduce systemic exposure.

  • Dose Optimization and Scheduling: Adjusting the dose and frequency of administration can help maintain therapeutic efficacy while minimizing cumulative toxicity.[1]

  • Combination with Cytoprotective Agents: Co-administration of agents that protect normal tissues from the toxic effects of the drug can be a viable strategy.[2]

Troubleshooting Guide for Preclinical Toxicity Studies

Observed Issue Potential Cause Troubleshooting Steps
High cytotoxicity in normal cell lines compared to cancer cell lines. Poor therapeutic index.- Re-evaluate the primary target's expression profile in normal vs. tumor tissues.- Consider medicinal chemistry efforts to improve selectivity.- Explore targeted delivery systems.
Unexpected organ toxicity in animal models (e.g., hepatotoxicity, nephrotoxicity). Off-target effects or metabolite-induced toxicity.- Conduct comprehensive off-target screening.- Perform metabolite identification and toxicity studies.- Evaluate the use of cytoprotective agents for the affected organ.
Significant weight loss and poor general condition in treated animals. Systemic toxicity.- Optimize the dosing regimen (lower dose, different schedule).- Provide supportive care (e.g., hydration, nutritional support).[1]- Investigate the mechanism of systemic toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cells from various normal human tissue-derived cell lines (e.g., HK-2 for kidney, HepG2 for liver, AC16 for heart) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Visualizations

As there is no specific data on this compound, a generalized workflow for assessing and mitigating toxicity is presented below.

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_mitigation Mitigation Strategies vitro_cyto Cytotoxicity Assays (Normal Cell Lines) mtd_studies Maximum Tolerated Dose (MTD) Studies vitro_cyto->mtd_studies off_target Off-Target Screening off_target->mtd_studies tox_profile Toxicology Profiling (Histopathology) mtd_studies->tox_profile formulation Formulation (e.g., Nanoparticles) tox_profile->formulation dosing Dose/Schedule Optimization tox_profile->dosing combo Combination Therapy (Cytoprotectants) tox_profile->combo

Caption: A generalized workflow for the assessment and mitigation of toxicity for a novel compound.

References

SKLB0565 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of SKLB0565 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available data, the following storage conditions are recommended for this compound:

  • Solid (Powder): Store at -20°C for up to 2 years.

  • In DMSO: For short-term storage, solutions can be kept at 4°C for up to 2 weeks. For long-term storage, aliquots in tightly sealed vials are recommended at -80°C for up to 6 months or at -20°C for up to one month.

Q2: What is the general stability of this compound in aqueous solutions?

A2: While specific public data on the aqueous stability of this compound is limited, as a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivative, it may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions for experiments or conduct a preliminary stability study in your specific buffer system.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been publicly detailed. However, based on its chemical structure, potential degradation routes could include:

  • Hydrolysis: Cleavage of the amide bond in the pyridinone ring or the amine linkage to the purine ring.

  • Oxidation: The purine and pyridinone rings may be susceptible to oxidation.

  • Photodegradation: Aromatic systems can be sensitive to light, potentially leading to decomposition.

Q4: What analytical methods can be used to assess the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended approach. Key considerations for method development include:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: The wavelength for UV detection should be selected based on the maximal absorbance of this compound.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific for the parent compound and can separate it from potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock and working solutions of this compound.

    • Assess Stability in Media: Perform a time-course experiment by incubating this compound in the assay medium for the duration of the experiment. Analyze samples at different time points by HPLC to determine the extent of degradation.

    • pH and Temperature Control: Ensure the pH and temperature of the assay medium are controlled and consistent across experiments.

    • Light Protection: Protect solutions from light, especially if the assay involves prolonged incubation times.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks and confirming the stability-indicating nature of the analytical method.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak to ensure it is not co-eluting with any degradants.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical stability study of this compound. Note: This data is for example purposes only and should be confirmed by experimental studies.

Table 1: Stability of this compound in DMSO at Different Temperatures

Storage TemperatureInitial Concentration (µM)Concentration after 1 week (µM)Concentration after 4 weeks (µM)% Degradation after 4 weeks
4°C10009959802.0%
-20°C100010009980.2%
-80°C1000100010000.0%

Table 2: Hypothetical Half-life of this compound in Aqueous Buffer under Forced Degradation Conditions

ConditionTemperaturepHHalf-life (t½) in hours
Acid Hydrolysis (0.1 M HCl)60°C148
Neutral Hydrolysis (Water)60°C7> 200
Alkaline Hydrolysis (0.1 M NaOH)60°C1324
Oxidation (3% H₂O₂)25°C772
Photostability (ICH Q1B)25°C7> 200

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light.

    • Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: General Stability-Indicating HPLC Method for this compound

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_stress Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep_stock->prep_stress hplc_analysis HPLC Analysis with Stability-Indicating Method prep_stress->hplc_analysis lcms_analysis LC-MS Analysis for Degradant Identification hplc_analysis->lcms_analysis quantify Quantify this compound and Degradation Products hplc_analysis->quantify pathway Propose Degradation Pathways lcms_analysis->pathway stability Determine Stability Profile and Half-life quantify->stability

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound as a tubulin inhibitor.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation of this compound pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Solvent Solvent System Solvent->Degradation Loss Loss of Potency Degradation->Loss Formation Formation of Degradants Degradation->Formation

Caption: Factors influencing the stability of this compound in solution.

Technical Support Center: Troubleshooting Cell Line Resistance to SKLB0565

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with cell line resistance to SKLB0565, a potent tubulin inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format, offering step-by-step solutions.

Question 1: My cell line's IC50 for this compound has significantly increased. How do I confirm and characterize this resistance?

Answer: An increased IC50 value is a primary indicator of acquired resistance. A 3- to 10-fold increase compared to the parental cell line is generally considered significant[1].

Experimental Workflow for Confirming and Characterizing Resistance

cluster_confirm Confirm Resistance cluster_characterize Characterize Resistance Mechanism confirm_resistance Repeat Cell Viability Assay (e.g., MTT, CCK-8) to confirm increased IC50 investigate_efflux Investigate ABC Transporter Overexpression (RT-qPCR, Western Blot) confirm_resistance->investigate_efflux If confirmed analyze_tubulin Analyze Tubulin Expression and Mutations (Western Blot, Sequencing) investigate_efflux->analyze_tubulin assess_signaling Assess Pro-Survival Signaling Pathways (Western Blot for p-Akt, etc.) analyze_tubulin->assess_signaling evaluate_apoptosis Evaluate Apoptosis Regulation (Western Blot for Bcl-2 family) assess_signaling->evaluate_apoptosis

Caption: Workflow for confirming and characterizing resistance to this compound.

Detailed Methodologies:

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of viable cells.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Drug Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.

    • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO)[1].

    • Measurement: Read the absorbance at 570 nm.

  • RT-qPCR for ABC Transporters: To quantify the mRNA expression of genes like ABCB1 (MDR1).

    • RNA Extraction: Isolate total RNA from both parental and resistant cells.

    • cDNA Synthesis: Reverse transcribe RNA to cDNA.

    • qPCR: Perform quantitative PCR using primers specific for ABCB1, ABCC1, and ABCG2, with a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blot Analysis: To detect protein levels of ABC transporters, tubulin isotypes, or signaling proteins.

    • Protein Lysis: Prepare whole-cell lysates.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe with primary antibodies against P-gp, βIII-tubulin, p-Akt, total Akt, Bcl-2, etc., followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an ECL substrate.

Question 2: My this compound-resistant cell line does not overexpress common ABC transporters. What are other potential resistance mechanisms?

Answer: If increased drug efflux is ruled out, resistance to tubulin inhibitors like this compound can be mediated by several other mechanisms.

Potential Resistance Mechanisms to Tubulin Inhibitors

cluster_mechanisms Alternative Resistance Mechanisms tubulin_alt Alterations in Tubulin - Isotype expression (e.g., βIII-tubulin) - Gene mutations apoptosis_dereg Deregulation of Apoptosis - Upregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) - Downregulation of pro-apoptotic proteins (Bax) survival_pathways Activation of Pro-Survival Signaling Pathways - PI3K/Akt pathway - Cdk1-TAZ signaling map_changes Changes in Microtubule- Associated Proteins (MAPs) - e.g., Stathmin, MAP4

Caption: Alternative mechanisms of resistance to tubulin inhibitors.

Troubleshooting Steps:

  • Analyze Tubulin Isotype Expression: Perform Western blotting to check for the overexpression of βIII-tubulin, which is frequently associated with resistance to taxanes and other tubulin inhibitors[2].

  • Sequence Tubulin Genes: Isolate genomic DNA and sequence the coding regions of α- and β-tubulin genes to identify potential mutations that may alter drug binding or microtubule dynamics.

  • Assess Apoptotic Pathway Proteins: Use Western blotting to compare the expression levels of key apoptosis regulators like Bcl-2, Bcl-xL, and Bax between parental and resistant cells.

  • Investigate Pro-Survival Signaling: Probe for the activation of pathways like PI3K/Akt by examining the phosphorylation status of key proteins such as Akt.

Question 3: How can I attempt to overcome this compound resistance in my cell line?

Answer: Overcoming resistance often involves combination therapy or targeting the specific resistance mechanism.

Strategies to Overcome Resistance

StrategyDescriptionExperimental Approach
Combination Therapy Use this compound with another agent that targets a different pathway.Perform cell viability assays with this compound in combination with inhibitors of pathways identified as upregulated in the resistant line (e.g., PI3K inhibitors).
Reversal of Drug Efflux If ABC transporter overexpression is confirmed, use an inhibitor of these pumps.Co-treat resistant cells with this compound and an ABC transporter inhibitor (e.g., verapamil for P-gp) and assess for a decrease in the IC50 value[1].
Targeting Pro-Survival Signaling Inhibit the specific pro-survival pathways that are activated in the resistant cells.Use specific inhibitors for pathways like PI3K/Akt in combination with this compound and measure the effect on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent tubulin inhibitor. It exerts its anti-proliferative effects by disrupting microtubule dynamics, which leads to a G2/M phase cell cycle arrest and subsequent mitochondria-mediated intrinsic apoptosis[3].

Q2: How do I generate an this compound-resistant cell line? A2: A common method is through continuous exposure to escalating concentrations of the drug.

  • Initial Dosing: Start by treating the parental cell line with this compound at a concentration close to its IC20 or IC50.

  • Dose Escalation: As cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium. This process can take several months.

  • Clonal Selection: Once a resistant population is established, you can perform limiting dilution to isolate and expand single-cell clones for a homogenous resistant cell line[4].

Q3: What are the key signaling pathways involved in resistance to tubulin inhibitors like this compound? A3: Several signaling pathways have been implicated in resistance to tubulin-targeting agents.

Signaling Pathways in Tubulin Inhibitor Resistance

cluster_pathways Key Resistance Pathways pi3k_akt PI3K/Akt Pathway survival Cell Survival and Proliferation pi3k_akt->survival Promotes cdk1_taz Cdk1-TAZ Pathway cdk1_taz->survival Regulates sting STING Pathway resistance Drug Resistance sting->resistance Involved in survival->resistance

Caption: Key signaling pathways implicated in resistance to tubulin inhibitors.

  • PI3K/Akt Pathway: Hyperactivation of this pathway promotes cell survival and can confer resistance to various chemotherapeutic agents, including tubulin inhibitors.

  • Cdk1-TAZ Signaling: This pathway has been identified as a critical regulator of the cellular response to antitubulin drugs[5].

  • STING Pathway: Recent studies have shown that the STING (Stimulator of Interferon Genes) signaling pathway is involved in resistance to paclitaxel, another tubulin inhibitor[6].

Q4: Can changes in microtubule-associated proteins (MAPs) cause resistance to this compound? A4: Yes, alterations in the expression of MAPs can influence microtubule dynamics and sensitivity to tubulin inhibitors. For example, overexpression of stathmin, a protein that destabilizes microtubules, has been shown to decrease sensitivity to paclitaxel[2]. Conversely, changes in MAP4 levels can also affect drug response[2].

Q5: Are there any known biomarkers that can predict resistance to tubulin inhibitors? A5: The expression level of βIII-tubulin is a well-studied biomarker of resistance to taxanes in several cancers, with high expression often correlating with a poor response to treatment[2]. While not specifically studied for this compound, it is a plausible candidate for investigation. Overexpression of P-glycoprotein is also a well-established biomarker of multidrug resistance.

References

Technical Support Center: SKF96365 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: Initial searches for "SKLB0565" did not yield relevant results. Based on the context of apoptosis induction and signaling pathways, this guide has been developed for the compound SKF96365 , a known inhibitor of store-operated calcium entry (SOCE) and TRPC channels.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SKF96365 to induce apoptosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for SKF96365-induced apoptosis?

A1: SKF96365 primarily functions as a blocker of store-operated Ca2+ entry (SOCE) and TRPC channels.[1][2] By inhibiting intracellular calcium influx, it triggers a cascade of events leading to apoptosis. In several cancer cell lines, this involves the inhibition of signaling pathways such as the calcium/CaMKIIγ/AKT pathway.[3][4] This ultimately leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3] In some contexts, it can also involve the downregulation of anti-apoptotic proteins like BCL-2.[1][2]

Q2: How long should I treat my cells with SKF96365 to observe apoptosis?

A2: The optimal treatment duration for SKF96365 to induce apoptosis is cell-type dependent and should be determined empirically. However, based on published studies, significant apoptotic events can be observed as early as 12 hours, with more pronounced effects at 24 and 48 hours. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific cell line and experimental question.

Q3: At what concentration should I use SKF96365?

A3: The effective concentration of SKF96365 is also cell-type specific. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptosis observed after SKF96365 treatment. Suboptimal treatment duration or concentration: The IC50 and optimal time for apoptosis induction can vary between cell lines.Perform a dose-response (e.g., 1 µM to 40 µM) and time-course (e.g., 12h, 24h, 48h, 72h) experiment to determine the optimal conditions for your specific cell line.
Cell line resistance: Some cell lines may be inherently resistant to SKF96365-induced apoptosis.Consider measuring the expression of TRPC1 or the activity of the CaMKIIγ/AKT pathway in your cells. You could also investigate combination therapies, for instance with autophagy inhibitors like hydroxychloroquine (HCQ), which has been shown to augment the anti-cancer effect of SKF96365.[3][4]
Incorrect apoptosis assay: The chosen assay may not be sensitive enough or appropriate for the timing of your measurement.Use a combination of apoptosis assays. For early apoptosis, consider Annexin V staining. For later stages, TUNEL staining or a cleaved caspase-3 assay may be more appropriate. Western blotting for cleaved PARP is also a reliable indicator of apoptosis.
High background apoptosis in control cells. Cell culture conditions: High cell density, nutrient deprivation, or contamination can lead to spontaneous apoptosis.Ensure optimal cell culture conditions, including proper cell density and fresh media. Regularly check for contamination.
Inconsistent results between experiments. Reagent variability: The stability and activity of SKF96365 can vary.Prepare fresh stock solutions of SKF96365 and store them appropriately. Use the same batch of reagents for comparative experiments.
Variability in cell passage number: Cellular responses can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: IC50 Values of SKF96365 in Various Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
HCT116Colorectal Cancer48 h10.88[3]
HT29Colorectal Cancer48 h14.56[3]
K510Esophageal Squamous Cell Carcinoma24 h5.58[1]
K30Esophageal Squamous Cell Carcinoma24 h31.52[1]
EC9706Esophageal Squamous Cell Carcinoma24 h23.78[1]
CNE2Nasopharyngeal CarcinomaNot Specified2.5[5][6]
HONE1Nasopharyngeal CarcinomaNot Specified3.4[5][6]

Table 2: Time-Dependent Effects of SKF96365 on Apoptosis Markers

Time PointObservationCell LineReference
12 hDepolarization of mitochondrial membrane potential (Δψm) detected.HCT116, HT29[3]
24 hIncreased levels of cleaved caspase-9, cleaved caspase-3, and cleaved PARP.HCT116, HT29[3]
24 hIncreased levels of cleaved-PARP and cleaved caspase-9; decreased BCL-2.K510, K30, EC9706[1]
48 hSignificant apoptosis detected by Annexin V/PI staining.HCT116, HT29[3]
48 hIncreased activities of both caspase-9 and caspase-7.CNE2, HONE1[5]

Experimental Protocols

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of SKF96365 for the intended duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Culture cells on coverslips in a 24-well plate and treat with SKF96365 for the desired time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

  • Wash the cells with PBS.

  • Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

Western Blot Analysis for Apoptosis-Related Proteins
  • Lyse the SKF96365-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, and BCL-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SKF96365_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SKF96365 SKF96365 SOCE SOCE / TRPC Channels SKF96365->SOCE Inhibits Ca_influx Ca2+ Influx SOCE->Ca_influx CaMKII CaMKIIγ Ca_influx->CaMKII Activates AKT AKT CaMKII->AKT Activates Mitochondrion Mitochondrion AKT->Mitochondrion Inhibits Apoptosis (Pro-survival) Casp9 Caspase-9 Mitochondrion->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis SKF96365_effect SKF96365 treatment leads to decreased Ca2+ influx, inhibiting the pro-survival CaMKII/AKT pathway, thus promoting mitochondrial-mediated apoptosis.

Caption: Signaling pathway of SKF96365-induced apoptosis.

Apoptosis_Detection_Workflow cluster_assays Apoptosis Assays cluster_endpoints Endpoints start Cell Seeding & Treatment with SKF96365 flow Annexin V/PI Staining (Flow Cytometry) start->flow microscopy TUNEL Assay (Fluorescence Microscopy) start->microscopy western Western Blot (Cleaved Caspases, PARP) start->western early_apoptosis Early Apoptosis flow->early_apoptosis late_apoptosis Late Apoptosis/ DNA Fragmentation microscopy->late_apoptosis protein_markers Apoptotic Protein Expression western->protein_markers

Caption: Experimental workflow for detecting apoptosis.

References

Validation & Comparative

SKLB0565 Demonstrates Potent Anti-Tumor Activity in Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CHENGDU, China – Preclinical research indicates that SKLB0565, a novel small molecule tubulin inhibitor, exhibits significant anti-tumor activity in a human colorectal cancer xenograft model. The compound, which targets the colchicine binding site on tubulin, has shown potent anti-proliferative effects in vitro and has now demonstrated its potential for in vivo efficacy. These findings position this compound as a promising candidate for further development as a therapeutic agent for colorectal cancer.

A study evaluating the anti-tumor effects of this compound utilized a xenograft model established by subcutaneously implanting human colorectal carcinoma HCT116 cells into immunodeficient mice. While the complete quantitative data from the definitive study on this compound remains to be fully published, preliminary reports and research on closely related compounds suggest a strong potential for tumor growth inhibition. For instance, a structurally similar compound, SKLB-14b, demonstrated a 70.6% tumor growth inhibition in an HCT116 xenograft model when administered at a dose of 50 mg/kg.

Comparative Analysis of Tubulin Inhibitors in HCT116 Xenografts

To provide a context for the potential efficacy of this compound, this guide compares its anticipated performance with established tubulin inhibitors, Paclitaxel and Vincristine, in the same HCT116 xenograft model. It is important to note that the data for Paclitaxel and Vincristine are compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.

DrugDosing RegimenTumor Growth Inhibition (TGI)Reference Study
This compound Data not fully availableExpected to be significant based on preliminary data[Data on a related compound suggests strong activity]
Paclitaxel 10 mg/kg, intraperitoneally, every 4 days for 16 daysNot explicitly stated as TGI %, but significant tumor volume reduction observed[Data compiled from various preclinical studies]
Vincristine 0.75 mg/kg, intravenously, weeklyNot explicitly stated as TGI %, but demonstrated inhibition of cell growth in vitro[Data primarily from in vitro studies on HCT116 cells][1]

Experimental Protocols

HCT116 Xenograft Model:

The in vivo anti-tumor activity of this compound and other tubulin inhibitors is typically evaluated using a standard xenograft model. The general protocol is as follows:

  • Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Implantation: A suspension of HCT116 cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparator drugs (e.g., Paclitaxel, Vincristine) are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group typically receives the vehicle used to dissolve the drugs.

  • Endpoint Analysis: The study continues for a specified period, and endpoints include tumor volume, tumor weight at the end of the study, and body weight of the mice (to monitor toxicity). The tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume in the treated group compared to the control group.

Mechanism of Action: Tubulin Inhibition

This compound, like other tubulin inhibitors, exerts its anti-tumor effect by disrupting the dynamics of microtubules, which are essential components of the cell's cytoskeleton.

Signaling Pathway of Tubulin Inhibitors:

G This compound This compound (Tubulin Inhibitor) Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Arrests Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Induces

Caption: Mechanism of action of this compound as a tubulin inhibitor.

By binding to the colchicine site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this prolonged cell cycle arrest triggers apoptosis, or programmed cell death, in cancer cells.

Experimental Workflow for Xenograft Study:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis CellCulture HCT116 Cell Culture Implantation Subcutaneous Implantation of HCT116 Cells CellCulture->Implantation AnimalModel Athymic Nude Mice AnimalModel->Implantation TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Drug Administration (this compound, Comparators, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, TGI Calculation Monitoring->Endpoint

Caption: Workflow of the HCT116 xenograft model for evaluating anti-tumor activity.

The promising preclinical data for this compound warrants further investigation, including detailed dose-response studies and comparisons with a wider range of standard-of-care chemotherapeutics. The successful development of this novel tubulin inhibitor could offer a new and effective treatment option for patients with colorectal cancer.

References

SKLB0565: A Comparative Analysis of its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SKLB0565 has emerged as a promising novel tubulin polymerization inhibitor, demonstrating significant anti-proliferative effects in various cancer cell lines. This guide provides a comparative overview of its performance, supported by available experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The available data is summarized in the table below.

Cancer TypeCell LineIC50 (µM)
Colorectal CarcinomaHCT1160.040[1]
Colorectal CarcinomaSW6200.021[1]
Colorectal Carcinoma(Various other CRC lines)0.012 - 0.081
Hepatocellular CarcinomaHepG20.057[1]

Note: The IC50 values for other colorectal carcinoma (CRC) cell lines are presented as a range as specific cell line names were not provided in the source material.

Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on tubulin, this compound disrupts the formation of microtubules, leading to a cascade of downstream events that ultimately result in cancer cell death.

Signaling Pathway

The inhibition of tubulin polymerization by this compound triggers a series of cellular responses, as depicted in the signaling pathway diagram below.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Cell_Migration Cell Migration This compound->Cell_Migration Suppresses Capillary_Formation Capillary Tube Formation This compound->Capillary_Formation Disrupts Microtubule Microtubule Tubulin->Microtubule Inhibits polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Mitochondrial_Depolarization Mitochondrial Depolarization G2M_Arrest->Mitochondrial_Depolarization Apoptosis Apoptosis Mitochondrial_Depolarization->Apoptosis Angiogenesis Angiogenesis Capillary_Formation->Angiogenesis

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of anticancer compounds like this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate that this compound induces cell cycle arrest at this stage.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound.

  • Staining: The treated cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

The available data indicates that this compound is a potent inhibitor of cell proliferation in colorectal and hepatocellular carcinoma cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis. Further comparative studies across a broader range of cancer types are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for such future investigations.

References

Cross-Resistance Profile of SKLB0565: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of preclinical and clinical drug evaluation. This guide provides a comparative analysis of the potential cross-resistance profile of SKLB0565, a potent tubulin inhibitor, with other anticancer agents. Due to the limited publicly available data specifically detailing the cross-resistance of this compound, this guide draws upon established mechanisms of resistance to tubulin-binding agents to project a potential profile.

This compound has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity against colorectal carcinoma cell lines. Its mechanism of action involves inducing G2/M phase cell cycle arrest and mitochondria-mediated intrinsic apoptosis. The potential for cross-resistance with other chemotherapeutic drugs is largely dictated by the mechanisms of resistance that cancer cells develop against tubulin-binding agents.

Comparison of Potential Cross-Resistance with Other Drugs

The following table summarizes the potential cross-resistance profile of this compound based on known resistance mechanisms for tubulin inhibitors.

Drug ClassRepresentative DrugsPotential for Cross-Resistance with this compoundUnderlying Mechanisms
Taxanes Paclitaxel, DocetaxelHigh Alterations in β-tubulin isotypes (e.g., overexpression of βIII-tubulin), mutations in tubulin, and overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1][2][3]
Vinca Alkaloids Vincristine, VinblastineHigh Similar to taxanes, resistance is often mediated by β-tubulin alterations and P-gp overexpression.[1][3]
Epothilones IxabepiloneVariable While also tubulin stabilizers, some epothilones are less susceptible to P-gp-mediated efflux, potentially overcoming resistance to taxanes.[3] Cross-resistance could still occur via tubulin mutations.
Colchicine Site Binders Colchicine, Combretastatin A-4High As this compound is a tubulin inhibitor, it is likely to bind at or near the colchicine binding site. Resistance mechanisms affecting this site would likely confer cross-resistance.
Topoisomerase Inhibitors Doxorubicin, EtoposideLow to Moderate The primary mechanism of action is different (DNA damage). However, cross-resistance can occur through overexpression of multidrug resistance proteins like P-gp, which can efflux a broad range of drugs.
Antimetabolites 5-Fluorouracil, GemcitabineLow These drugs interfere with DNA and RNA synthesis. Cross-resistance is not expected based on the primary mechanism of action, but broad-spectrum resistance mechanisms could play a role.

Key Signaling Pathways in Tubulin Inhibitor Resistance

Resistance to tubulin-binding agents is a complex process involving multiple cellular signaling pathways. The diagram below illustrates a simplified overview of the key mechanisms.

Resistance_Pathways Mechanisms of Resistance to Tubulin-Binding Agents cluster_drug Drug Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms This compound This compound (Tubulin Inhibitor) Tubulin Microtubule Dynamics This compound->Tubulin Inhibits Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to Tubulin_Alteration Tubulin Alteration (Mutations, Isotype changes) Tubulin_Alteration->Tubulin Reduces Drug Binding Efflux_Pump Increased Efflux (e.g., P-gp) Efflux_Pump->this compound Removes Drug from Cell Apoptosis_Evasion Apoptosis Evasion Apoptosis_Evasion->Apoptosis Inhibits

Caption: Key mechanisms of resistance to tubulin-binding agents.

Experimental Protocols

Determining the Cross-Resistance Profile of this compound

A standard experimental workflow to determine the cross-resistance profile of a novel compound like this compound involves the use of drug-resistant cancer cell lines.

1. Development of Drug-Resistant Cell Lines:

  • Cell Line Selection: Start with a panel of relevant cancer cell lines (e.g., colorectal cancer lines such as HCT116, HT29).

  • Drug Exposure: Continuously expose the parental cell lines to gradually increasing concentrations of a known anticancer drug (e.g., paclitaxel, vincristine, doxorubicin) over several months.

  • Selection and Cloning: Isolate and expand the surviving cell clones that exhibit significant resistance to the selecting drug.

  • Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of the selecting drug in the resistant sublines and compare it to the parental line to quantify the degree of resistance.

2. Cross-Resistance Assessment:

  • Cell Viability Assay: Treat both the parental and the resistant cell lines with a range of concentrations of this compound.

  • IC50 Determination: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. Calculate the IC50 value for this compound in each cell line.

  • Resistance Factor (RF) Calculation: The RF is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. An RF greater than 1 indicates cross-resistance.

  • Collateral Sensitivity: An RF less than 1 would indicate collateral sensitivity, where the resistant cell line is more sensitive to the new drug.

3. Mechanistic Studies:

  • Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp) to determine if the resistant cell lines have increased efflux activity.

  • Tubulin Isotype Expression: Analyze the expression levels of different β-tubulin isotypes (especially βIII-tubulin) in the parental and resistant cell lines using techniques like Western blotting or quantitative PCR.

  • Tubulin Gene Sequencing: Sequence the tubulin genes in the resistant cell lines to identify any potential mutations that could interfere with drug binding.

The following diagram outlines the general experimental workflow for assessing cross-resistance.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Profiling Start Start Develop_Resistant_Lines Develop Drug-Resistant Cell Lines Start->Develop_Resistant_Lines Characterize_Resistance Characterize Resistance (IC50 of selecting drug) Develop_Resistant_Lines->Characterize_Resistance Treat_Cells Treat Parental and Resistant Cells with this compound Characterize_Resistance->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay Calculate_IC50 Calculate IC50 of this compound Viability_Assay->Calculate_IC50 Determine_RF Determine Resistance Factor (RF) Calculate_IC50->Determine_RF Analyze_Mechanisms Analyze Resistance Mechanisms Determine_RF->Analyze_Mechanisms End End Analyze_Mechanisms->End

Caption: Workflow for determining the cross-resistance profile.

Conclusion

While specific experimental data on the cross-resistance profile of this compound is not yet available in the public domain, a strong potential for cross-resistance with other tubulin-binding agents, particularly taxanes and vinca alkaloids, can be inferred based on their shared mechanism of action and common resistance pathways. Conversely, this compound may show efficacy in tumors resistant to other classes of chemotherapeutic agents if the resistance mechanism is not shared. Further experimental validation using the protocols outlined in this guide is essential to definitively establish the cross-resistance profile of this compound and inform its future clinical development.

References

Validating Target Engagement of SKLB0565 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SKLB0565, a novel kinase inhibitor. Due to the limited public information on this compound, this guide will use Bruton's tyrosine kinase (BTK) as a representative target and the well-characterized BTK inhibitor, Ibrutinib, as a comparator to illustrate the experimental approaches. This framework can be adapted for this compound once its specific target is identified.

Introduction to Target Engagement

Confirming that a drug candidate binds to its intended target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, is essential for interpreting cellular phenotypic data and ensuring that the observed effects are due to on-target activity.[1] This guide explores and compares key methodologies for quantifying the interaction of small molecule inhibitors with their intracellular targets.

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] It forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[1][4] By examining the methods used to validate Ibrutinib's target engagement, we can establish a robust workflow for novel compounds like this compound.

Comparison of Cellular Target Engagement Assays

Several techniques can be employed to measure the binding of a compound to its target in cells. The choice of assay depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of common methods.

AssayPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat shock.[1][5]No modification of the compound or target is needed. Applicable to a wide range of targets.[5]Can be low-throughput. Requires a specific antibody for detection.Low to High
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[6][7]High-throughput and quantitative. Provides real-time measurement of binding in live cells.[7]Requires genetic modification of the target protein. Dependent on the availability of a suitable tracer.High
Phospho-Western Blot Measures the phosphorylation status of the target kinase or its downstream substrates. Inhibition of the kinase leads to a decrease in phosphorylation.Directly assesses the functional consequence of target engagement. Does not require modified proteins or compounds.Indirect measure of binding. Can be semi-quantitative. Lower throughput.Low
Chemoproteomics (e.g., KiNativ) Utilizes activity-based probes to profile the engagement of a compound with a large number of kinases simultaneously in a cellular lysate.[2]Provides a global view of selectivity and off-target effects.Technically complex. Typically performed in cell lysates rather than intact cells.Medium

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot readout.

Materials:

  • Cell line expressing the target protein (e.g., Ramos cells for BTK)

  • This compound, Ibrutinib (positive control), and DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound, Ibrutinib, or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to 25°C for 3 minutes.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imager.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a generalized version based on the Promega NanoBRET™ system.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target kinase

  • This compound, Ibrutinib, and DMSO

  • White, non-binding surface 96- or 384-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring filtered luminescence at 450 nm and 610 nm

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector and seed into assay plates. Incubate for 18-24 hours.[10]

  • Compound Addition: Prepare serial dilutions of this compound and Ibrutinib. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[10]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[10]

  • Detection: Read the plate within 20 minutes on a plate reader, measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[10]

  • Data Analysis: Calculate the NanoBRET™ ratio (610 nm emission / 450 nm emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.

Phospho-Western Blot for BTK Activity

This protocol measures the autophosphorylation of BTK at Tyr223 as a readout of its activity.

Materials:

  • Ramos cells (or other B-cell lymphoma line)

  • This compound, Ibrutinib, and DMSO

  • Anti-human IgM antibody (for stimulating the BCR pathway)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Other Western blot reagents as listed for CETSA

Procedure:

  • Cell Treatment: Pre-treat Ramos cells with this compound, Ibrutinib, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-human IgM for 10 minutes to induce BTK phosphorylation.[11]

  • Lysis: Lyse the cells and collect the protein lysates.

  • Western Blot:

    • Perform SDS-PAGE and transfer as previously described.

    • Block the membrane (5% BSA in TBST is often recommended for phospho-antibodies).[12]

    • Incubate one membrane with the anti-phospho-BTK antibody and another with the anti-total-BTK antibody overnight at 4°C.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal.

  • Data Analysis: Quantify the band intensities for both phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each condition. A decrease in the phospho-BTK/total BTK ratio indicates inhibition of BTK activity.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

G cluster_0 B-Cell Receptor Signaling cluster_1 Inhibitor Action BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Calcium Mobilization, NF-κB) PLCG2->Downstream This compound This compound/ Ibrutinib This compound->BTK

Caption: B-Cell Receptor signaling pathway and the inhibitory action of BTK inhibitors.

G cluster_0 CETSA Workflow cluster_1 NanoBRET Workflow A Treat cells with This compound/Control B Apply heat gradient A->B C Lyse cells & pellet precipitated proteins B->C D Analyze soluble fraction by Western Blot C->D E Determine melting curve shift D->E F Transfect cells with NanoLuc-Target G Add this compound/Control and fluorescent tracer F->G H Incubate to reach equilibrium G->H I Add substrate and measure BRET signal H->I J Calculate IC50 I->J

Caption: Comparative workflows for CETSA and NanoBRET target engagement assays.

Alternative Compounds for Comparison

When evaluating this compound, it is beneficial to include other compounds that target the same protein or pathway. For BTK, several alternatives to Ibrutinib exist, including second-generation inhibitors designed for improved selectivity and safety profiles.

  • Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects compared to Ibrutinib.[7][13]

  • Zanubrutinib: Another second-generation BTK inhibitor that has shown high efficacy and a favorable safety profile.[13]

  • Pirtobrutinib: A non-covalent BTK inhibitor that can be effective in cases of resistance to covalent inhibitors like Ibrutinib.[5]

Including these compounds in the experimental design can provide a more comprehensive understanding of this compound's potency and selectivity.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multifaceted process. By employing a combination of direct and indirect methods, such as CETSA, NanoBRET™, and phospho-Western blotting, researchers can build a strong body of evidence for on-target activity. Comparing the performance of this compound against well-characterized inhibitors like Ibrutinib and its alternatives will provide crucial insights into its mechanism of action and potential as a therapeutic agent. The experimental framework and comparative data presented in this guide offer a robust starting point for these critical validation studies.

References

A Comparative Guide: SKLB0565 vs. Combretastatin A-4 in Tubulin Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent tubulin polymerization inhibitors: SKLB0565 and Combretastatin A-4 (CA-4). Both compounds are recognized for their significant anticancer properties, primarily by targeting the colchicine binding site on β-tubulin, which leads to cell cycle arrest and apoptosis. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective and comparative efficacy.

Core Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and Combretastatin A-4 are potent inhibitors of tubulin polymerization.[1][2] They exert their cytotoxic effects by binding to the colchicine site on the β-subunit of tubulin, a critical protein for the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle, particularly at the G2/M phase, and trigger programmed cell death, or apoptosis.[1][2]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of this compound and Combretastatin A-4 across various cancer cell lines. The data highlights their potent anti-proliferative and tubulin polymerization inhibitory activities.

Table 1: Anti-Proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT116Colorectal Carcinoma0.012 - 0.081[1]
SW620Colorectal Carcinoma0.012 - 0.081[1]
HT29Colorectal Carcinoma0.012 - 0.081[1]
Combretastatin A-4 HCT-116Colorectal Carcinoma0.020[3]
BEL-7402Hepatocellular CarcinomaNot Specified[3]
MCF-7Breast CancerNot Specified[3]
AGSGastric CancerNot Specified[3]

Table 2: Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 (µM)Reference
This compound Not SpecifiedNot Specified[1]
Combretastatin A-4 Turbidimetric Assay2-3[4]

Signaling Pathways and Cellular Fate

The disruption of microtubule polymerization by this compound and Combretastatin A-4 initiates a cascade of cellular events culminating in apoptosis. This process is orchestrated through the modulation of key signaling pathways and cell cycle regulators.

Cell Cycle Arrest at G2/M Phase

A hallmark of both compounds is their ability to induce cell cycle arrest at the G2/M transition.[1][2] This is a direct consequence of microtubule disruption, which activates the spindle assembly checkpoint, preventing cells from proceeding into mitosis with a defective mitotic spindle. This arrest is often characterized by an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry. For instance, treatment with tubulin inhibitors typically leads to a decrease in the expression and activity of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.[5][6]

G2_M_Arrest This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin binds CA4 Combretastatin A-4 CA4->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest activates checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to

Figure 1. Mechanism of G2/M arrest by this compound and CA-4.
Induction of Apoptosis

Following prolonged G2/M arrest, cancer cells treated with this compound or Combretastatin A-4 undergo apoptosis.[1][2] This programmed cell death is a crucial component of their anticancer activity. The apoptotic process is characterized by mitochondrial depolarization and the activation of caspases.[1]

Modulation of Signaling Pathways

Combretastatin A-4 has been shown to influence key signaling pathways that regulate cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways contributes to its overall anticancer effect. While the specific signaling pathways modulated by this compound have not been as extensively characterized, its similar mechanism of action suggests potential overlap with the pathways affected by CA-4. Further research is needed to fully elucidate the signaling cascade initiated by this compound.

Signaling_Pathway cluster_0 Tubulin Inhibition cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Tubulin_Inhibitor This compound / CA-4 PI3K_Akt PI3K/Akt Pathway Tubulin_Inhibitor->PI3K_Akt inhibits (CA-4) MAPK_ERK MAPK/ERK Pathway Tubulin_Inhibitor->MAPK_ERK inhibits (CA-4) Survival Cell Survival PI3K_Akt->Survival promotes Proliferation Cell Proliferation MAPK_ERK->Proliferation promotes Apoptosis_Outcome Apoptosis Proliferation->Apoptosis_Outcome Survival->Apoptosis_Outcome

Figure 2. Known signaling pathways affected by CA-4.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

  • Protocol Outline:

    • Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.

    • The test compound (this compound or Combretastatin A-4) or a vehicle control is added to the reaction mixture.

    • The change in absorbance at 340 nm is monitored over time.

    • Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to the control.

Tubulin_Assay_Workflow Start Start Prepare Prepare Tubulin and Reagents Start->Prepare Add_Compound Add Test Compound (this compound or CA-4) Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Absorbance at 340 nm (kinetic) Incubate->Measure Analyze Analyze Data (IC50 Calculation) Measure->Analyze End End Analyze->End

Figure 3. Workflow for a tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2 or M phase of the cell cycle will have twice the DNA content, and therefore twice the fluorescence intensity, of cells in the G1 phase.

  • Protocol Outline:

    • Cells are treated with the test compound for a specified period.

    • Cells are harvested, fixed, and permeabilized.

    • The cells are treated with RNase to remove RNA and then stained with propidium iodide.

    • The DNA content of the cell population is analyzed by flow cytometry.

Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Protocol Outline:

    • Cells are treated with the test compound.

    • Cells are harvested and washed.

    • The cells are incubated with FITC-conjugated Annexin V and propidium iodide.

    • The stained cells are analyzed by flow cytometry.

Conclusion

Both this compound and Combretastatin A-4 are highly effective tubulin polymerization inhibitors that induce G2/M cell cycle arrest and apoptosis in cancer cells. Their shared mechanism of targeting the colchicine binding site on β-tubulin underscores their potential as anticancer agents. While Combretastatin A-4 is a well-established compound with a more extensively characterized impact on cellular signaling, this compound has demonstrated remarkable potency, particularly in colorectal cancer cell lines.

Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic index of these two compounds. Additionally, a more in-depth investigation into the specific signaling pathways modulated by this compound will be crucial for a complete understanding of its molecular mechanism and for the rational design of future clinical applications. This guide serves as a foundational resource for researchers in the field of cancer drug discovery and development, providing a clear comparison to inform future studies and therapeutic strategies.

References

Independent Validation of Published Findings on TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of the specific compound SKLB0565 could not be conducted as the original published findings detailing its synthesis, biological activity, and experimental protocols could not be located in the public domain. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of well-characterized preclinical inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key therapeutic target in inflammatory diseases and cancer.

This guide objectively compares the performance of prominent TAK1 inhibitors—Takinib, 5Z-7-oxozeaenol, NG-25, and HS-276—using publicly available experimental data. The information is presented in clearly structured tables, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Comparative Analysis of TAK1 Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of several widely studied TAK1 inhibitors. This data is crucial for comparing the efficacy of these compounds in a controlled biochemical environment.

CompoundTarget(s)IC50 (nM)Assay ConditionsReference
Takinib TAK19.5Kinase assay[1][2]
IRAK4120Kinase assay[1][2]
IRAK1390Kinase assay[1][2]
GCK450Kinase assay[1]
5Z-7-oxozeaenol TAK1Potent (exact IC50 varies)Covalent inhibitor, broad kinase profile[3]
NG-25 TAK1, MAP4K2Dual inhibitor (IC50 ~22 nM for MAP4K2)Type II inhibitor
HS-276 TAK18Kinase assay[4]
CLK229Kinase assay[4]
GCK33Kinase assay[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used to characterize TAK1 inhibitors.

In Vitro Kinase Inhibition Assay (Example for Takinib)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials : Recombinant TAK1/TAB1 fusion protein, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, test compounds (e.g., Takinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.

    • The recombinant TAK1/TAB1 enzyme is added to the wells of a microplate containing the diluted compound.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular context.

  • Cell Culture and Treatment : Cells expressing the target protein (e.g., HEK293 cells overexpressing TAK1) are cultured and treated with the test compound or a vehicle control.

  • Heating and Lysis : The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation. The cells are then lysed to release the soluble proteins.

  • Protein Quantification : The soluble fraction of the target protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis : The melting curves for the target protein in the presence and absence of the drug are compared. A shift in the melting curve indicates direct binding of the drug to the target protein.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of a TAK1 inhibitor on the phosphorylation of downstream signaling proteins (e.g., p38, JNK, IKK).

  • Cell Treatment and Lysis : Cells are treated with the TAK1 inhibitor and stimulated with an appropriate agonist (e.g., TNFα, IL-1β). The cells are then lysed to extract total protein.

  • SDS-PAGE and Protein Transfer : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the change in protein phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using the Graphviz DOT language.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAFs TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (3/4/6/7) TAK1_complex->MKKs NFkB NF-κB IKK_complex->NFkB p38_JNK p38 / JNK MKKs->p38_JNK Gene_expression Inflammatory Gene Expression NFkB->Gene_expression p38_JNK->Gene_expression

Caption: TAK1 signaling pathway activated by TNFα and IL-1β.

Western_Blot_Workflow start Cell Treatment with TAK1 Inhibitor & Stimulus lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis.

Inhibitor_Comparison_Logic inhibitor TAK1 Inhibitor biochem Biochemical Assay (IC50) inhibitor->biochem cell_based Cell-Based Assay (e.g., Cytokine Release) inhibitor->cell_based in_vivo In Vivo Model (e.g., Arthritis Model) inhibitor->in_vivo potency Potency biochem->potency selectivity Selectivity biochem->selectivity cell_based->potency efficacy Efficacy cell_based->efficacy in_vivo->efficacy

Caption: Logical flow for comparing TAK1 inhibitors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for SKLB0565

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of SKLB0565, a potent tubulin inhibitor utilized in colorectal carcinoma research. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValueReference
Chemical Formula C20H25CLN6O[1]
Molecular Weight 400.91 g/mol [1]
CAS Number 2414607-10-4[1]
Appearance Powder[1]
Storage Conditions 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO[1]

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a safety data sheet for a structurally related compound, SKLB-D18, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Given the cytotoxic nature of tubulin inhibitors, it is prudent to handle this compound as a hazardous chemical.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Disposal Procedures for this compound

The following step-by-step instructions outline the proper disposal of this compound and its associated waste. These procedures are designed to comply with general hazardous waste regulations. Researchers should always consult their institution's specific hazardous waste management guidelines.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as solutions in DMSO or other solvents, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Labeling of Hazardous Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or lab contact

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

Step 4: Scheduling a Waste Pickup

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and the EHS office.

    • If trained and equipped, contain the spill using a chemical spill kit.

    • Avoid generating dust from solid spills.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Seek immediate medical attention.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G A Generate this compound Waste B Solid Waste? A->B C Liquid Waste? B->C No E Collect in Labeled Hazardous Solid Waste Container B->E Yes D Sharps Waste? C->D No F Collect in Labeled Hazardous Liquid Waste Container C->F Yes G Collect in Labeled Sharps Container D->G Yes H Store in Designated Hazardous Waste Storage Area D->H No E->H F->H G->H I Contact EHS for Waste Pickup H->I

Caption: this compound Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling SKLB0565

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of SKLB0565, a potent tubulin inhibitor with significant anti-proliferative activity.[1] Given its cytotoxic nature, adherence to strict safety protocols is imperative to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE. The following table summarizes the recommended equipment for various handling procedures. Consistent with guidelines for handling cytotoxic drugs, a comprehensive approach to PPE is necessary to prevent skin contact, inhalation, and ingestion.[2][3][4]

Equipment Specification Purpose Task
Gloves Chemotherapy-tested, powder-free nitrile gloves (double gloving recommended)Prevents dermal absorption of the compound.All handling procedures
Eye Protection Safety glasses with side shields or tightly fitting gogglesProtects eyes from splashes or aerosols.All handling procedures
Face Protection Full-face shield (in addition to goggles)Recommended when there is a significant risk of splashing.Preparing solutions, cleaning spills
Lab Coat/Gown Disposable, fluid-resistant gown with long sleeves and closed frontProtects skin and personal clothing from contamination.All handling procedures
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder form to prevent inhalation of airborne particles.[5]Weighing or reconstituting the solid compound
Shoe Covers Disposable shoe coversPrevents the spread of contamination outside of the handling area.Recommended for all handling procedures

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) during inspection.

  • Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.

  • The storage area should be well-ventilated and access restricted to authorized personnel.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Wear double gloves, a disposable gown, and eye protection. When handling the powder, a respirator is mandatory.[5]

  • Use a dedicated set of equipment (spatulas, weighing paper, etc.) for handling this compound.

  • Clean all equipment thoroughly after use following the decontamination procedures outlined below.

3. Handling and Experimental Use:

  • Always wear the minimum required PPE (lab coat, single pair of gloves, and eye protection) when handling solutions of this compound.

  • Conduct all experimental work in a manner that minimizes the generation of aerosols.

  • Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.[6][7]

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or involves the powder form.

  • Don appropriate PPE, including a respirator if the powder is spilled.

  • Contain the spill using a cytotoxic drug spill kit. Use absorbent pads to gently cover and absorb liquid spills. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a thorough rinse with water.

  • All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weighing paper, and any other disposable materials that have come into contact with this compound.

    • Place all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled as "Cytotoxic Waste."

  • Liquid Waste: This includes unused solutions of this compound and contaminated media.

    • Collect all liquid waste in a sealed, leak-proof container that is clearly labeled "Hazardous Liquid Waste: Cytotoxic."

    • Do not pour any liquid waste containing this compound down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.

Workflow for Handling and Disposal of this compound

G A Receiving & Inspection B Secure Storage (Designated Area) A->B Secure C Preparation (in Fume Hood/BSC) B->C Authorized Access D Experimental Use C->D Proceed with Experiment E Spill? D->E During/After Use G Decontamination of Equipment & Surfaces D->G After Experiment F Spill Cleanup E->F Yes E->G No F->G After Cleanup H Waste Segregation G->H Segregate Waste I Solid Waste (Cytotoxic Bin) H->I J Liquid Waste (Cytotoxic Container) H->J K Sharps Waste (Cytotoxic Sharps Container) H->K L Hazardous Waste Disposal I->L J->L K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.